Product packaging for Carbethopendecinium bromide(Cat. No.:CAS No. 10567-02-9)

Carbethopendecinium bromide

カタログ番号: B080928
CAS番号: 10567-02-9
分子量: 422.5 g/mol
InChIキー: FXQJFHYFOGHZTB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Septonex, with the chemical name Carbethopendecinium Bromide, is a quaternary ammonium compound recognized for its potent antiseptic and disinfectant properties . It functions as a cationic surfactant, a characteristic that underpins its primary research applications . Its mechanism of action is attributed to its positive charge, which facilitates attractive electrostatic interactions with negatively charged components of microbial cell membranes, leading to membrane destabilization and cell death . This makes it a valuable agent in studies focused on combating Gram-positive bacteria and other microorganisms . Beyond its direct antimicrobial applications, Septonex serves as a significant tool in biopolymer and drug delivery research. Investigations into its interactions with anionic biopolymers like hyaluronan have been conducted to understand the binding behavior of cationic surfactants and the formation of aggregates . These surfactant-polymer complexes are of keen interest for their potential to solubilize hydrophobic active agents, thereby acting as protected and targeted delivery systems for drugs . The compound's specific structure, featuring a pentadecyl alkyl chain and an ethoxycarbonyl group near the trimethylammonium head, makes it a structurally interesting analogue to other alkyltrimethylammonium bromides like CTAB for comparative studies . Septonex is therefore a versatile chemical for research in pharmaceutical sciences, material chemistry, and microbiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44BrNO2 B080928 Carbethopendecinium bromide CAS No. 10567-02-9

特性

CAS番号

10567-02-9

分子式

C21H44BrNO2

分子量

422.5 g/mol

IUPAC名

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide

InChI

InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1

InChIキー

FXQJFHYFOGHZTB-UHFFFAOYSA-M

正規SMILES

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-]

ピクトグラム

Irritant

同義語

Septonex

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Carbethopendecinium Bromide on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide, also known under the trade name Septonex, is a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic and disinfectant properties.[1] As a member of the QAC family, its primary antimicrobial activity stems from its cationic nature and molecular structure, which includes a positively charged nitrogen atom and a long hydrophobic alkyl chain.[2][3] This structure facilitates its interaction with and disruption of microbial cell membranes, leading to broad-spectrum activity against various bacteria, fungi, and enveloped viruses.[4][5] This guide provides an in-depth analysis of the core mechanism by which this compound exerts its bactericidal effects, focusing on its interaction with the bacterial cell membrane.

Core Mechanism of Action

The bactericidal action of this compound, like other QACs, is a multi-step process targeting the structural and functional integrity of the bacterial cell membrane. The overall mechanism can be summarized as the electrostatic attraction to the cell surface, followed by insertion into and disruption of the lipid bilayer, leading to loss of essential cellular components and cell death.

2.1 Electrostatic Adsorption to the Bacterial Cell Surface

The initial step involves the electrostatic attraction between the positively charged quaternary ammonium head of the carbethopendecinium cation and the negatively charged components of the bacterial cell envelope.[5][6] Bacterial surfaces are rich in anionic molecules such as lipopolysaccharides (in Gram-negative bacteria), teichoic acids (in Gram-positive bacteria), and phospholipids, which create an overall negative surface charge.[6][7] This charge difference facilitates the accumulation of the cationic QAC molecules on the bacterial surface.

2.2 Hydrophobic Interaction and Membrane Penetration

Following adsorption, the long hydrophobic alkyl chain of this compound penetrates the hydrophobic core of the bacterial cytoplasmic membrane.[3][7] This insertion disrupts the ordered structure of the phospholipid bilayer. The process is driven by favorable hydrophobic interactions between the compound's alkyl tail and the lipid acyl chains of the membrane.

2.3 Membrane Disruption and Permeabilization

The integration of QAC molecules into the membrane leads to its destabilization and an increase in fluidity.[7] This disruption compromises the membrane's function as a selective barrier, causing a significant increase in its permeability.[4] The loss of membrane integrity leads to several critical and ultimately lethal consequences for the bacterium:

  • Depolarization of Membrane Potential: The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, transport, and motility.[8] The influx of ions through the now-permeable membrane collapses this potential.[9]

  • Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), amino acids, and nucleotides.[4]

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inhibit the function of essential membrane-bound enzymes involved in respiration and cell wall synthesis.

  • Cell Lysis: The extensive damage to the membrane structure ultimately leads to cell lysis, where the cell bursts due to the osmotic imbalance between the cytoplasm and the external environment.[3][10]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, data for structurally similar QACs like benzalkonium chloride provide a reference for expected efficacy. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.

Table 1: Representative MIC Values for Quaternary Ammonium Compounds (QACs) Against Standard Bacterial Strains.

Bacterial Strain QAC MIC (mg/L) Reference
Staphylococcus aureus ATCC® 6538 Benzalkonium Chloride 1 - 4 [11][12]
Escherichia coli ATCC® 10536 Benzalkonium Chloride 8 - 32 [11]
Pseudomonas aeruginosa ATCC® 15442 Benzalkonium Chloride 32 - 128 [11]

| Enterococcus hirae ATCC® 10541 | Benzalkonium Chloride | 1 - 4 |[11] |

Note: MIC values can vary based on the specific QAC, the bacterial strain, and the testing methodology used.[11][13]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques designed to assess membrane damage and integrity.

4.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13]

  • Methodology:

    • A standardized suspension of the test bacterium is prepared.

    • Serial two-fold dilutions of this compound are made in a liquid growth medium (e.g., Tryptic Soy Broth) in the wells of a 96-well microtiter plate.[11]

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[11]

    • The MIC is read as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[11]

4.2 Membrane Potential Depolarization Assay

  • Principle: This assay uses voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential.[8] The dye DiSC3(5) is commonly used; its fluorescence is quenched when it accumulates in cells with a polarized membrane. Depolarization leads to dye release and a corresponding increase in fluorescence.[8][9]

  • Methodology:

    • Bacterial cells are harvested and resuspended in a suitable buffer.

    • The cells are loaded with the DiSC3(5) dye until fluorescence quenching is stable.

    • This compound is added to the cell suspension.

    • The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.[9]

4.3 Membrane Permeability Assay (Nucleic Acid Staining)

  • Principle: This method utilizes fluorescent dyes that can only enter cells with compromised membranes, such as Propidium Iodide (PI) or SYTOX Green.[14][15] These dyes are intercalating agents that fluoresce brightly upon binding to nucleic acids.

  • Methodology:

    • A bacterial suspension is treated with this compound for a defined period.

    • A membrane-impermeant dye (e.g., Propidium Iodide) is added to the suspension.[16]

    • The sample is incubated in the dark.

    • The fluorescence of the bacterial population is measured using flow cytometry or fluorescence microscopy.[14][15] An increase in the number of fluorescent cells indicates an increase in membrane permeability.

Visualizations of Mechanism and Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for its investigation.

G cluster_mechanism Mechanism of Action cluster_consequences Lethal Consequences A 1. Electrostatic Attraction (Cationic QAC binds to anonic cell surface) B 2. Hydrophobic Insertion (Alkyl chain penetrates lipid bilayer) A->B Adsorption C 3. Membrane Destabilization B->C Disruption D 4. Increased Permeability C->D E Membrane Depolarization D->E F Ion Leakage (e.g., K+) D->F G Loss of Metabolites D->G H Cell Lysis E->H Cascade Effect F->H Cascade Effect G->H Cascade Effect

Caption: Proposed mechanism of this compound action on bacteria.

G cluster_workflow Experimental Workflow A Initial Screening: MIC Determination B Hypothesis: Compound targets the cell membrane A->B C Membrane Potential Assay (e.g., DiSC3(5) dye) B->C D Membrane Permeability Assay (e.g., Propidium Iodide) B->D E Result: Membrane Depolarization C->E F Result: Increased Permeability D->F G Conclusion: Mechanism involves direct membrane disruption E->G F->G

Caption: Workflow for investigating membrane-targeting antimicrobial agents.

References

In-Depth Technical Guide: Synthesis and Structural Characterization of Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound with notable antiseptic and disinfectant properties. This document outlines detailed, plausible experimental protocols, summarizes key quantitative data, and visualizes the synthesis and characterization workflows.

Introduction

This compound, chemically known as (1-ethoxy-1-oxohexadecan-2-yl)trimethylaminium bromide, is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic cationic head group, imparts amphiphilic properties that are crucial for its antimicrobial activity. It is primarily used as an active ingredient in various antiseptic and disinfectant formulations. This guide details a feasible synthetic route and the analytical methods required for its structural confirmation and characterization.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a three-step process, commencing with the esterification of palmitic acid, followed by alpha-bromination, and culminating in a quaternization reaction.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination cluster_2 Step 3: Quaternization (Menshutkin Reaction) A Palmitic Acid C Ethyl Palmitate A->C H₂SO₄ (cat.) Reflux B Ethanol (B145695) B->C E Ethyl 2-bromopalmitate C->E AIBN (cat.) CCl₄, Reflux D N-Bromosuccinimide (NBS) D->E G This compound E->G Acetonitrile (B52724) Room Temp. F Trimethylamine (B31210) F->G

A three-step synthesis of this compound.
Experimental Protocols

Step 1: Esterification of Palmitic Acid to Ethyl Palmitate

  • Objective: To convert palmitic acid into its corresponding ethyl ester.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve palmitic acid (1 molar equivalent) in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of palmitic acid).

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the excess ethanol under reduced pressure.

    • Extract the crude ethyl palmitate with diethyl ether or a similar organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure ethyl palmitate.

Step 2: Alpha-Bromination of Ethyl Palmitate

  • Objective: To introduce a bromine atom at the alpha-position of the ester.

  • Procedure:

    • In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ethyl palmitate (1 molar equivalent) in a dry, inert solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 molar equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.

    • Continue refluxing until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-bromopalmitate, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Quaternization of Ethyl 2-bromopalmitate

  • Objective: To form the quaternary ammonium salt via the Menshutkin reaction.

  • Procedure:

    • Dissolve the crude ethyl 2-bromopalmitate (1 molar equivalent) in a polar aprotic solvent like acetonitrile or acetone (B3395972) in a sealed pressure tube.

    • Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent (e.g., THF).

    • Seal the tube and allow the mixture to stir at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., chloroform/acetone) to obtain the pure product.

    • Dry the purified product under vacuum.

Structural Characterization

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Characterization_Workflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis A Purified this compound B Melting Point Determination A->B C Solubility Tests A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E F FT-IR Spectroscopy A->F G Mass Spectrometry (ESI-MS) A->G H Structural Confirmation B->H C->H D->H E->H F->H G->H

Logical flow for the structural characterization of the final product.
Physical and Spectroscopic Data

The following tables summarize the key physical properties and the expected spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₂₁H₄₄BrNO₂
Molar Mass 422.48 g/mol
Appearance White to yellowish crystalline powder[1]
Melting Point 157-160 °C
Solubility Soluble in water, ethanol, and chloroform[1]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20q2H-O-CH₂ -CH₃
~3.60s9H-N⁺-(CH₃ )₃
~3.50t1H-CH (Br)-C=O
~1.80m2H-CH₂-CH(Br)-
~1.25br s24H-(CH₂ )₁₂-
~1.20t3H-O-CH₂-CH₃
~0.88t3H-CH₂-CH₃ (end of alkyl chain)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester carbonyl)
~68-C H(N⁺)-
~62-O-C H₂-CH₃
~53-N⁺-(C H₃)₃
~32-C H₂-CH(N⁺)-
~22-30-(C H₂)₁₂-
~14-O-CH₂-C H₃ and -CH₂-C H₃ (end of alkyl chain)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2920-2850StrongC-H stretching (alkyl chain)
~1740StrongC=O stretching (ester)
~1470MediumC-H bending (CH₂)
~1250-1100StrongC-O stretching (ester)
~970MediumC-N⁺ stretching (quaternary amine)

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
342.3[M-Br]⁺ (C₂₁H₄₄NO₂⁺), the cationic part of the molecule
VariesFragmentation patterns may include loss of the ethyl group, cleavage of the alkyl chain, and Hofmann elimination products.

References

Spectroscopic Analysis and Identification of Carbethopendecinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound, is a widely utilized antiseptic and disinfectant.[1][2] Its efficacy is intrinsically linked to its molecular structure and purity, making robust analytical methodologies for its identification and quantification imperative. This technical guide provides an overview of the spectroscopic techniques and analytical methods pertinent to the characterization of this compound. While a complete, publicly available dataset of all spectroscopic parameters is not readily accessible, this document consolidates known physicochemical properties and outlines the procedural frameworks for its analysis, serving as a foundational resource for researchers and quality control professionals.

Chemical and Physical Properties

This compound is chemically known as (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide.[1] It presents as a white to yellowish crystalline powder and is readily soluble in water, ethanol, and chloroform.[1] Its aqueous solutions exhibit strong foaming upon agitation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₄₄BrNO₂[1][3]
Molecular Weight 422.48 g/mol [1]
CAS Number 10567-02-9[1]
Appearance White to yellowish crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]

Spectroscopic Identification Methods

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure. While comprehensive spectral data is not widely published, the following sections outline the principles and expected outcomes for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the protons of the long alkyl chain, the ethoxy group of the ester, and the trimethylammonium head group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide definitive information about the connectivity of the molecule.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyl chain, the ethoxy group, and the trimethylammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the positive ion mode would detect the cationic portion of the molecule, [C₂₁H₄₄NO₂]⁺. The isotopic pattern of bromine would also be a key indicator in the full mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C-H stretching vibrations of the alkyl chain.

  • A strong C=O stretching vibration from the ester group.

  • C-N stretching vibrations associated with the quaternary ammonium group.

  • C-O stretching of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As this compound does not contain significant chromophores that absorb in the visible region, its UV-Vis spectrum is primarily used for quantitative analysis rather than qualitative identification. It may exhibit some absorbance in the lower UV region.

Quantitative Analytical Methods

Several methods have been developed for the quantitative determination of this compound in pharmaceutical preparations.

Capillary Electrophoresis

A method for the determination of this compound in eye drops using capillary electrophoresis with capacitively coupled contactless conductivity detection has been reported.[4]

Experimental Protocol: Capillary Electrophoresis [4]

  • Background Electrolyte (BGE): 30 mM 2-(N-morpholino)ethanesulfonic acid at pH 7.0, containing 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin and 20% v/v of acetonitrile.

  • Capillary: Uncoated fused silica (B1680970) (50 μm internal diameter; 60.5 cm total length; 50 cm effective length).

  • Separation Conditions: 25°C, 30 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 6 seconds.

  • Internal Standard: L-arginine (500 μg/mL).

  • Detection: Capacitively coupled contactless conductivity detection.

Extraction-Spectrophotometry

An extraction-spectrophotometric method has been developed for the determination of this compound in medicinal preparations.[5] This method is based on the formation of an ion-associate with a dye, which can then be extracted and quantified.

Visualizations

Chemical Structure of this compound

G cluster_0 This compound C1 CH3(CH2)13 C2 CH C1->C2 C3 C=O C2->C3 N N+ C2->N O1 O C3->O1 C4 CH2 O1->C4 C5 CH3 C4->C5 N_CH3_1 CH3 N->N_CH3_1 N_CH3_2 CH3 N->N_CH3_2 N_CH3_3 CH3 N->N_CH3_3 Br Br-

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Analysis (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR FT-IR Analysis (e.g., KBr pellet) Sample->IR UV UV-Vis Analysis (Quantitative) Sample->UV Data Data Interpretation and Structural Confirmation NMR->Data MS->Data IR->Data UV->Data Report Final Report Data->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical entity.

Conclusion

The robust identification and quantification of this compound are crucial for ensuring its quality and efficacy in pharmaceutical and disinfectant applications. While this guide outlines the key spectroscopic and analytical methodologies, it also highlights the need for a more comprehensive public repository of its spectral data. The provided experimental frameworks for quantitative analysis offer a starting point for laboratory implementation. Future work should aim to fully characterize this compound and make the data readily available to the scientific community to support research and development.

References

Solubility and stability of Carbethopendecinium bromide in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound widely used as an antiseptic and disinfectant. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing robust experimental protocols to enable researchers to determine these critical parameters. The information presented here is intended to support research, formulation development, and quality control activities.

Introduction to this compound

This compound (also known as Septonex) is a cationic surfactant with a broad spectrum of antimicrobial activity. Its chemical structure, featuring a long hydrophobic alkyl chain and a positively charged quaternary ammonium group, allows it to disrupt the cell membranes of microorganisms, leading to cell lysis and death. It is typically a white to yellowish crystalline powder.

Chemical Structure:

Solubility Profile

Qualitative assessments indicate that this compound is well soluble in water, ethanol, and chloroform.[1] Its aqueous solutions are known to foam significantly upon agitation.[1] However, for precise formulation and development work, quantitative solubility data is essential. The following tables are provided as templates for researchers to populate with their own experimental findings.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
WaterData not availableData not availableData not available
EthanolData not availableData not availableData not available
ChloroformData not availableData not availableData not available
MethanolData not availableData not availableData not available
AcetoneData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not availableData not available
Phosphate (B84403) Buffered Saline (PBS) pH 7.4Data not availableData not availableData not available

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)Observations
3.0Data not available
5.0Data not available
7.0Data not available
9.0Data not available
11.0Data not available

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials
  • This compound (analytical standard)

  • Solvents of interest (e.g., water, ethanol, chloroform, pH buffers)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, titration)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess this compound to solvent in vials B Seal and agitate at constant temperature (24-48h) A->B C Allow solid to settle (centrifuge if needed) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify using validated method E->F

Caption: Workflow for Solubility Determination.

Stability Profile

Potential Degradation Pathways

For quaternary ammonium compounds with ester linkages, such as this compound, potential degradation pathways include:

  • Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield a carboxylic acid and an alcohol.

  • Thermal Degradation: At elevated temperatures, quaternary ammonium salts can undergo decomposition, often through Hofmann elimination, particularly in the absence of a nucleophile.[3] The onset of thermal decomposition for similar compounds has been observed at temperatures around 155-180°C.[3][4]

Stability Data

Table 3: Stability of this compound in Aqueous Solution under Stress Conditions

ConditionDurationInitial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationDegradation Products Observed
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) e.g., 7 daysData not availableData not availableData not availableData not available
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) e.g., 7 daysData not availableData not availableData not availableData not available
Oxidative (e.g., 3% H₂O₂, RT) e.g., 7 daysData not availableData not availableData not availableData not available
Thermal (e.g., 80°C in solution) e.g., 7 daysData not availableData not availableData not availableData not available
Photostability (ICH Q1B) e.g., 1.2 million lux hours / 200 W h/m²Data not availableData not availableData not availableData not available

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Materials
  • This compound (analytical standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C). Neutralize the solution before analysis.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7 days) for each stress condition.

  • Analysis: Analyze the samples using a developed stability-indicating method (e.g., HPLC). The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • Identify and, if necessary, characterize the major degradation products (e.g., using mass spectrometry).

G cluster_stress Apply Stress Conditions A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Collect Samples at Defined Time Points B->G C->G D->G E->G F->G H Analyze using Stability-Indicating Method (e.g., HPLC) G->H I Evaluate Data: % Degradation, Identify Degradants H->I

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

A validated analytical method is crucial for both solubility and stability studies. Capillary electrophoresis has been successfully used for the determination of this compound in eye drops.[5][6] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the preferred technique for stability studies.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate or acetate (B1210297) buffer)

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method development should focus on achieving adequate separation between the this compound peak and any potential degradation products or excipients.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to investigate the solubility and stability of this compound. While specific quantitative data is not widely published, the detailed experimental protocols and logical workflows presented herein offer a clear path to generating this critical information. The provided templates for data presentation and the illustrative diagrams are intended to facilitate a systematic and thorough evaluation of this important pharmaceutical compound.

References

In-Depth Technical Guide: Antimicrobial Spectrum of Activity for Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound recognized for its antiseptic and disinfectant properties. This guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and relevant experimental methodologies. As a cationic surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis. This document consolidates available quantitative data on its efficacy against a range of microorganisms, details the experimental protocols for assessing its antimicrobial activity, and presents visual representations of its mechanism and experimental workflows.

Chemical and Physical Properties

  • IUPAC Name: (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide

  • Other Names: Carbaethopendecine bromide, Septonex

  • CAS Number: 10567-02-9

  • Chemical Formula: C₂₁H₄₄BrNO₂

  • Molar Mass: 422.48 g/mol

  • Appearance: White to yellowish crystalline powder

  • Solubility: Readily soluble in water, ethanol, and chloroform. Aqueous solutions exhibit strong foaming upon agitation.

Mechanism of Action

This compound's antimicrobial activity stems from its nature as a quaternary ammonium compound, which acts as a cationic surfactant. The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction leads to the disruption of the membrane's structural integrity and permeability. The lipophilic alkyl chain of the molecule facilitates its insertion into the lipid bilayer, further disorganizing the membrane structure. This disruption results in the leakage of essential intracellular components and ultimately leads to cell lysis and death.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 Phospholipid Head t1 Lipid Tail p2 Phospholipid Head t2 Lipid Tail p3 Phospholipid Head t3 Lipid Tail p3->t3 Membrane Disruption p4 Phospholipid Head t4 Lipid Tail p5 Phospholipid Head t5 Lipid Tail p6 Phospholipid Head t6 Lipid Tail p7 Phospholipid Head t7 Lipid Tail p8 Phospholipid Head t8 Lipid Tail contents Intracellular Components t3->contents Leakage cpd Carbethopendecinium bromide cpd->p3 Electrostatic Attraction

Mechanism of this compound Action.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and fungi. Its activity against Gram-negative bacteria is generally lower.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 65382.115[2]
Staphylococcus aureusATCC 292134.2210
Escherichia coliCNCTC 377/7967.52160[2]
Candida albicansCCM 81868.4420[2]
Biofilm Activity

This compound has been evaluated for its ability to inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus.

ActivityConcentration (µg/mL)
Minimum Biofilm Inhibitory Concentration (MBIC)4.22
Minimum Biofilm Eradication Concentration (MBEC)540.16
Virucidal and Sporicidal Activity

Currently, there is a lack of specific quantitative data in the public domain regarding the virucidal and sporicidal activity of this compound. Further research is required to fully characterize its efficacy against viruses and bacterial spores.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). serial_dilute Perform serial two-fold dilutions of the stock solution in the growth medium in a 96-well microtiter plate. prep_stock->serial_dilute prep_media Prepare appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). prep_media->serial_dilute prep_inoculum Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). inoculate Inoculate each well with the standardized microorganism suspension. prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate the microtiter plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria). inoculate->incubate observe Visually inspect the wells for turbidity (microbial growth). incubate->observe determine_mic The MIC is the lowest concentration of the compound in which there is no visible growth. observe->determine_mic

Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Preparation of Growth Medium: The appropriate liquid growth medium is prepared and sterilized. For bacteria, Mueller-Hinton broth is commonly used, while for fungi, Sabouraud dextrose broth is typical.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are made in the growth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are also included.

  • Incubation: The plate is incubated under conditions that are optimal for the growth of the test microorganism (e.g., specific temperature and time).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Conclusion

This compound is an effective antimicrobial agent with a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. Its mechanism of action, centered on the disruption of cell membrane integrity, is characteristic of quaternary ammonium compounds. While quantitative data on its bactericidal and fungicidal properties are available for select organisms, further investigation into its virucidal and sporicidal efficacy is warranted to fully elucidate its antimicrobial profile. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other antimicrobial compounds.

References

An In-depth Technical Guide to the Surfactant Properties of Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide, also known by its IUPAC name (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide and the trade name Septonex, is a quaternary ammonium (B1175870) compound.[1] It is recognized for its potent antiseptic and disinfectant properties, primarily attributed to its nature as a cationic surfactant.[1][2] This guide provides a detailed examination of the surfactant characteristics of this compound, offering quantitative data where available, comprehensive experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to yellowish crystalline powder that is readily soluble in water, ethanol, and chloroform.[1] Its aqueous solutions exhibit strong foaming when agitated, a classic characteristic of surfactants.[1]

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide[1][3]
Synonyms Septonex, [1-(ethoxycarbonyl)pentadecyl]trimethylammonium bromide[1][2]
CAS Number 10567-02-9[1][3]
Molecular Formula C₂₁H₄₄BrNO₂[1]
Molar Mass 422.48 g/mol [1]
Appearance White to yellowish crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]

Surfactant Properties of this compound

As a cationic surfactant, this compound possesses an amphiphilic structure, with a positively charged hydrophilic head and a long hydrophobic alkyl chain. This structure enables it to reduce the surface tension of water and form micelles in solution.

Quantitative Surfactant Data

Precise, experimentally validated quantitative data for all surfactant properties of this compound are not extensively available in publicly accessible literature. However, the following data point has been identified:

Table 2: Quantitative Surfactant Properties of this compound

ParameterValueMethodReference
Critical Micelle Concentration (CMC) 7.7 x 10⁻⁴ mol/LSurface Tension (Maximum Bubble Pressure)[4]

Note: Further experimental investigation is recommended to corroborate this value and to determine other key surfactant parameters such as surface tension at the CMC and the hydrophilic-lipophilic balance (HLB).

Hydrophilic-Lipophilic Balance (HLB) - An Estimation

Griffin's Method Formula: HLB = 20 * (Mh / M)

Where:

  • Mh = molecular mass of the hydrophilic portion

  • M = molecular mass of the whole molecule

For this compound (C₂₁H₄₄BrNO₂), the hydrophilic head group can be considered as [-N⁺(CH₃)₃Br⁻] and the ester group [-C(=O)O-]. The hydrophobic portion is the C₁₅H₃₁ alkyl chain. A precise calculation is complex for ionic surfactants using this method, but given its structure with a long alkyl chain and a charged head group, it is expected to have a relatively high HLB value, indicating good water solubility and suitability for oil-in-water emulsions.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[2] The positively charged hydrophilic head of the surfactant molecule is attracted to the negatively charged components of the bacterial cell membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis.

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_surfactant This compound Lipid1 Lipid Lipid2 Lipid Disruption Membrane Disruption Lipid1->Disruption Lipid3 Lipid Lipid2->Disruption Lipid4 Lipid Lipid3->Disruption Lipid5 Lipid Lipid4->Disruption Lipid6 Lipid Lipid5->Disruption Lipid6->Disruption Surfactant Hydrophilic Head (Cationic) Hydrophobic Tail Surfactant:head->Lipid1 Electrostatic Attraction Surfactant:tail->Lipid3 Hydrophobic Interaction & Penetration Lysis Cell Lysis & Death Disruption->Lysis

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a change in the slope of the conductivity versus concentration plot.

Workflow:

G cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis A Prepare a stock solution of This compound in deionized water. B Create a series of dilutions of the stock solution. A->B D Measure the conductivity of each dilution at a constant temperature. B->D C Calibrate the conductometer. C->D E Plot conductivity vs. concentration. D->E F Identify the breakpoint in the plot. E->F G Determine CMC from the concentration at the breakpoint. F->G

Caption: Workflow for CMC determination by conductivity.

Detailed Steps:

  • Materials: this compound, deionized water, volumetric flasks, pipettes, a calibrated conductivity meter with a temperature probe.

  • Procedure: a. Prepare a concentrated stock solution of this compound in deionized water. b. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 x 10⁻⁵ M to 1 x 10⁻² M). c. Calibrate the conductivity meter according to the manufacturer's instructions. d. Equilibrate each solution to a constant temperature (e.g., 25°C) in a water bath. e. Measure the conductivity of each solution, ensuring the electrode is rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis: a. Plot the measured conductivity (κ) as a function of the this compound concentration. b. The plot will show two linear regions with different slopes. c. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Workflow:

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare a series of solutions of This compound in deionized water. C Measure the surface tension of each solution at a constant temperature. A->C B Calibrate the tensiometer. B->C D Plot surface tension vs. the logarithm of concentration. C->D E Identify the inflection point. D->E F Determine CMC from the concentration at the inflection point. E->F

Caption: Workflow for surface tension and CMC determination.

Detailed Steps:

  • Materials: this compound, deionized water, volumetric flasks, pipettes, a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure: a. Prepare a series of solutions of this compound in deionized water, similar to the conductivity method. b. Calibrate the tensiometer according to the manufacturer's instructions. c. Measure the surface tension of each solution at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: a. Plot the surface tension (γ) as a function of the logarithm of the this compound concentration. b. The plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. c. The concentration at which the break in the curve occurs is the CMC. The surface tension value at this plateau is the surface tension at the CMC (γ_CMC).

Conclusion

This compound is a cationic surfactant with effective antimicrobial properties, stemming from its ability to disrupt microbial cell membranes. While a comprehensive dataset of its surfactant properties is not widely published, this guide provides the available quantitative data, a theoretical estimation of its HLB, and detailed protocols for its experimental characterization. The provided information serves as a valuable resource for researchers and professionals in drug development and related fields for understanding and utilizing the surfactant properties of this compound. Further experimental work is encouraged to build a more complete profile of this important molecule.

References

Initial Investigations into Carbethopendecinium Bromide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the cytotoxicity of Carbethopendecinium bromide. As a member of the quaternary ammonium (B1175870) compound (QAC) family, this compound is utilized as an antiseptic and disinfectant, notably as the active ingredient in products like Septonex[1][2]. While specific comprehensive cytotoxic data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of QAC cytotoxicity, which is directly applicable to this compound due to shared structural and functional characteristics.

This document details common experimental protocols for assessing cytotoxicity, summarizes quantitative data from representative QACs to provide a comparative context, and visualizes the key signaling pathways implicated in QAC-induced cell death.

General Toxicological Profile of Quaternary Ammonium Compounds

Quaternary ammonium compounds are cationic surfactants known for their broad-spectrum antimicrobial properties. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis. However, this membrane-disrupting activity also forms the basis of their cytotoxic effects on mammalian cells. The cytotoxicity of QACs is influenced by their chemical structure, particularly the length of the alkyl chains[3].

Quantitative Cytotoxicity Data for Representative Quaternary Ammonium Compounds

Table 1: Cytotoxicity of Benzalkonium Chloride (BAC) in Different Cell Lines

Cell LineAssayConcentrationExposure TimeResultReference
Human Conjunctival CellsNeutral Red Assay0.005% - 0.01%15 minutesDose-dependent decrease in cell viabilityBenchChem
Human Lung Epithelial (A549)MTT AssayNot specified24 hoursIC50 in the low µM rangeBenchChem
Mouse Fibroblast (L929)MTT AssayNot specified24 hoursSignificant cytotoxicityBenchChem
Zebrafish Liver (ZFL) CellsMTT AssayLow µg/mL rangeNot specifiedStrong cytotoxicity with EC50 values in the low µg/mL rangeBenchChem
Human Liver (Huh7) CellsMTT AssayLow µg/mL rangeNot specifiedStrong cytotoxicity with EC50 values in the low µg/mL rangeBenchChem

Table 2: Cytotoxicity of Cetyltrimethylammonium Bromide (CTAB) in Different Cell Lines

Cell LineAssayConcentrationExposure TimeResultReference
Human Keratinocyte (HaCaT)MTT Assay100 µM2 hours~64% cell viability[4]
Human Keratinocyte (HaCaT)MTT Assay10 µM - 100 µM24 hoursHighly toxic, ~0% cell viability at higher concentrations[4]
Human Lung Fibroblast (CRL-1490)MTT Assay100 µM2 hours~0% cell viability[4]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key in vitro experiments commonly employed to evaluate the cytotoxicity of chemical compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability based on mitochondrial metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The following day, remove the culture medium and expose the cells to various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed_cells->adhere add_compound Add this compound adhere->add_compound incubate_treatment Incubate (e.g., 24h, 48h, 72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.
Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Principle: Living cells can incorporate and bind Neutral Red. A decreased uptake of the dye is indicative of cell membrane damage or lysosomal fragility.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

    • Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.

    • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.

    • Destaining: Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

    • Data Analysis: The amount of dye retained by the cells is proportional to the number of viable cells. Calculate the percentage of viability compared to the control.

Signaling Pathways in Quaternary Ammonium Compound-Induced Cytotoxicity

The cytotoxic effects of QACs like this compound are primarily mediated through the disruption of cellular membranes and mitochondrial function, which can trigger apoptosis (programmed cell death).

Membrane Disruption and Induction of Apoptosis

The cationic nature of QACs facilitates their interaction with the negatively charged components of the cell membrane, leading to a loss of membrane integrity. This can initiate a cascade of events culminating in apoptosis.

Membrane_Disruption_Pathway qac This compound (QAC) membrane Cell Membrane qac->membrane Interaction disruption Membrane Disruption (Loss of Integrity) membrane->disruption ion_imbalance Ion Imbalance disruption->ion_imbalance signaling_cascade Apoptotic Signaling Cascade ion_imbalance->signaling_cascade apoptosis Apoptosis signaling_cascade->apoptosis

QAC-induced membrane disruption leading to apoptosis.
Mitochondrial Dysfunction Pathway

Mitochondria are key regulators of apoptosis. QACs can directly target mitochondria, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.

  • Mechanism: QACs can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can lead to:

    • Inhibition of the electron transport chain.

    • Decrease in ATP synthesis.

    • Generation of reactive oxygen species (ROS).

    • Opening of the mitochondrial permeability transition pore (mPTP).

    • Release of pro-apoptotic factors like cytochrome c into the cytoplasm.

The release of cytochrome c triggers the activation of caspases, a family of proteases that execute the apoptotic program.

Mitochondrial_Dysfunction_Pathway qac This compound (QAC) mitochondria Mitochondria qac->mitochondria Accumulation etc_inhibition ETC Inhibition mitochondria->etc_inhibition atp_decrease ↓ ATP Synthesis mitochondria->atp_decrease ros_increase ↑ ROS Production mitochondria->ros_increase mptp_opening mPTP Opening mitochondria->mptp_opening cytochrome_c Cytochrome c Release mptp_opening->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

QAC-induced mitochondrial dysfunction pathway to apoptosis.

Conclusion and Future Directions

The cytotoxic properties of this compound are predicted to be consistent with those of other well-studied quaternary ammonium compounds. The primary mechanisms of toxicity likely involve disruption of cell membrane integrity and induction of mitochondrial dysfunction, ultimately leading to apoptotic cell death.

To further elucidate the precise cytotoxic profile of this compound, future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound across a diverse panel of human cell lines using standardized assays such as the MTT and Neutral Red Uptake assays.

  • Mechanistic Studies: Investigating the specific effects of this compound on mitochondrial function, including measurements of mitochondrial membrane potential, ATP production, and reactive oxygen species generation.

  • Signaling Pathway Analysis: Identifying the key signaling molecules and pathways modulated by this compound through techniques such as western blotting and gene expression analysis to confirm the induction of apoptosis and characterize the specific pathways involved.

A more detailed understanding of the cytotoxic mechanisms of this compound will be crucial for its safe and effective use in pharmaceutical and disinfectant applications and for the development of new, less toxic alternatives.

References

The Interaction of Carbethopendecinium Bromide with Model Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated interactions between carbethopendecinium bromide, a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic and disinfectant properties, and model lipid bilayers. Due to a lack of publicly available literature detailing the direct biophysical interactions of this compound with lipid membranes, this document synthesizes information from studies on structurally analogous QACs to infer its mechanism of action. The guide outlines the key experimental methodologies employed to investigate such interactions, presents expected quantitative data in tabular format, and visualizes the interaction pathways and experimental workflows using the DOT language. This document serves as a foundational resource for researchers seeking to understand and investigate the membrane-disrupting effects of this compound.

Introduction

This compound is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its amphipathic nature, characterized by a positively charged hydrophilic headgroup and a long hydrophobic alkyl chain, is central to its antimicrobial activity. The primary target of such molecules is the cell membrane of microorganisms. Understanding the fundamental interactions of carbethopingecinium bromide with lipid bilayers is crucial for optimizing its efficacy, assessing its toxicity, and developing novel drug delivery systems.

Model lipid bilayers, such as liposomes and supported lipid bilayers, offer controlled and reproducible systems to dissect the molecular mechanisms of drug-membrane interactions. These models allow for the systematic study of how compounds like this compound affect membrane structure and function. This guide will explore these interactions through the lens of established biophysical techniques.

Mechanisms of Quaternary Ammonium Compound Interaction with Lipid Bilayers

The interaction of QACs with lipid bilayers is a multi-step process driven by both electrostatic and hydrophobic forces. While specific data for this compound is not available, the following mechanism, based on studies of similar QACs, is proposed.

  • Electrostatic Attraction and Surface Adsorption: The positively charged quaternary ammonium headgroup of this compound is initially attracted to the negatively charged surface of microbial membranes (often rich in anionic phospholipids (B1166683) like phosphatidylglycerol or cardiolipin). This leads to the accumulation of the compound at the membrane interface.

  • Hydrophobic Insertion: Following adsorption, the hydrophobic alkyl chain of this compound inserts into the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains.

  • Membrane Perturbation and Disruption: The presence of the bulky QAC molecules within the bilayer leads to an increase in membrane fluidity, changes in membrane thickness, and the induction of mechanical stress. At lower concentrations, this may lead to increased membrane permeability and leakage of ions and small molecules.

  • Membrane Solubilization (Detergent-like Effect): At concentrations exceeding the critical micelle concentration (CMC), QACs can exhibit detergent-like properties, leading to the complete solubilization of the lipid bilayer into mixed micelles. This results in a loss of membrane integrity and cell lysis.

The following diagram illustrates this proposed signaling pathway.

G Proposed Mechanism of this compound Interaction with Lipid Bilayers cluster_steps node_adsorption Electrostatic Adsorption of this compound to Bilayer Surface node_insertion Hydrophobic Insertion of Alkyl Chain into the Bilayer Core node_adsorption->node_insertion node_perturbation Membrane Perturbation: Increased Fluidity, Permeability node_insertion->node_perturbation node_lysis Membrane Solubilization (at high concentrations) node_perturbation->node_lysis

Caption: Proposed multi-step interaction of this compound with a lipid bilayer.

Experimental Methodologies and Expected Quantitative Data

A variety of biophysical techniques can be employed to study the interaction of this compound with model lipid bilayers. This section details the protocols for key experiments and presents expected quantitative findings based on data from analogous QACs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (liposomes), providing a complete thermodynamic profile of the interaction.[1][2][3]

Experimental Protocol:

  • Preparation of Liposomes: Unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes like POPC/POPG) are prepared by extrusion.

  • Sample Preparation: The liposome (B1194612) suspension is placed in the ITC sample cell, and a concentrated solution of this compound is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the liposome suspension while the heat change is monitored.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to lipid. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Expected Quantitative Data (based on analogous QACs):

ParameterExpected Value/TrendSignificance
Binding Affinity (Ka) High (e.g., 104 - 106 M-1)Indicates strong binding to the lipid bilayer.
Enthalpy Change (ΔH) Exothermic (negative)Suggests that the interaction is enthalpically driven, likely due to electrostatic interactions and the release of ordered water molecules.
Entropy Change (ΔS) PositiveIndicates an increase in disorder, likely due to the disruption of the lipid bilayer structure and the release of water molecules from the hydration shells of the lipid and the QAC.
Stoichiometry (n) Varies depending on lipid composition and QAC concentrationProvides information on the number of QAC molecules that bind per lipid molecule.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of a substance on the phase transition temperature (Tm) of a lipid bilayer.[1][4][5] The Tm is the temperature at which the bilayer transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase.

Experimental Protocol:

  • Preparation of Multilamellar Vesicles (MLVs): MLVs of a specific lipid (e.g., DPPC, which has a well-defined Tm) are prepared with and without varying concentrations of this compound.

  • Calorimetric Scan: The MLV suspensions are heated at a constant rate in the DSC instrument, and the heat flow is measured as a function of temperature.

  • Data Analysis: The Tm and the enthalpy of the phase transition (ΔH) are determined from the resulting thermograms.

Expected Quantitative Data (based on analogous QACs):

ParameterExpected Effect of this compoundSignificance
Phase Transition Temperature (Tm) Decrease and broadening of the transition peakIndicates that the QAC fluidizes the membrane by disrupting the ordered packing of the lipid acyl chains.
Enthalpy of Phase Transition (ΔH) DecreaseSuggests a reduction in the cooperativity of the phase transition, further indicating membrane disruption.
Fluorescence Spectroscopy

Fluorescence-based assays can provide insights into membrane fluidity, permeability, and the location of the interacting molecule within the bilayer.

Experimental Protocol (Membrane Permeabilization Assay):

  • Preparation of Dye-Loaded Liposomes: Liposomes are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration.

  • Addition of QAC: this compound is added to the liposome suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of the dye from the liposomes, leading to de-quenching.

  • Data Analysis: The percentage of dye leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

Expected Quantitative Data (based on analogous QACs):

ParameterExpected Value/TrendSignificance
Percentage Dye Leakage Dose-dependent increaseDemonstrates the ability of the QAC to induce membrane permeability.
Rate of Dye Leakage Increases with QAC concentrationProvides kinetic information about the membrane disruption process.
Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the effect of this compound on the morphology of a supported lipid bilayer (SLB) at the nanoscale.

Experimental Protocol:

  • Preparation of SLB: An SLB of a chosen lipid composition is formed on a smooth, solid substrate (e.g., mica).

  • Initial Imaging: The intact SLB is imaged in a buffer solution to obtain a baseline topography.

  • Addition of QAC: A solution of this compound is introduced into the imaging chamber.

  • Time-Lapse Imaging: The same area of the SLB is imaged over time to observe the dynamic changes in membrane structure.

  • Data Analysis: Changes in bilayer thickness, the formation of defects or pores, and eventual membrane dissolution are quantified from the AFM images.

Expected Quantitative Data (based on analogous QACs):

ParameterExpected Effect of this compoundSignificance
Bilayer Thickness Initial thinning followed by disruptionIndicates insertion of the QAC and perturbation of the lipid packing.
Defect/Pore Formation Appearance of holes and frayed edges in the bilayerDirect visual evidence of membrane disruption.
Membrane Coverage Decrease over time at higher concentrationsShows the solubilization of the bilayer.

The following diagram illustrates a typical experimental workflow for studying these interactions.

G General Experimental Workflow for Studying Drug-Lipid Bilayer Interactions cluster_workflow cluster_techniques Biophysical Techniques node_prep Model Membrane Preparation (e.g., Liposomes, Supported Bilayers) node_char Initial Characterization (e.g., Size, Lamellarity, Baseline Imaging) node_prep->node_char node_interact Interaction with This compound node_char->node_interact node_analysis Biophysical Analysis node_interact->node_analysis node_quant Quantitative Data Extraction and Interpretation node_analysis->node_quant node_itc ITC node_dsc DSC node_fluor Fluorescence node_afm AFM

Caption: A generalized workflow for investigating drug-membrane interactions.

Concluding Remarks

While direct experimental data on the interaction of this compound with model lipid bilayers is currently lacking in the scientific literature, a strong inference of its mechanism of action can be drawn from studies on analogous quaternary ammonium compounds. It is anticipated that this compound interacts with and disrupts lipid bilayers through a combination of electrostatic and hydrophobic forces, leading to membrane fluidization, increased permeability, and, at higher concentrations, solubilization. The experimental protocols and expected quantitative data presented in this guide provide a robust framework for researchers to initiate and conduct detailed biophysical studies on this and other QACs. Such investigations are essential for a comprehensive understanding of their antimicrobial activity and for the development of future therapeutic and industrial applications.

References

Methodological & Application

Application Note: Quantification of Carbethopendecinium Bromide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound widely utilized for its antiseptic and disinfectant properties in pharmaceutical formulations, such as eye drops. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described protocol is suitable for routine quality control analysis and stability studies.

Quantitative Data Summary

The performance of the HPLC method is expected to meet the following criteria, based on validation parameters for similar analytical techniques.

ParameterSpecification
Linearity Range25 - 400 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98.0% - 105.0%[1][2]
Precision (RSD%)< 2.0%[1][2]
Limit of Detection (LOD)~ 7 µg/mL[1][2]
Limit of Quantification (LOQ)~ 25 µg/mL

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Cyano (CN) column (e.g., LiChrospher 100 CN, 5 µm, 250 x 4.6 mm) or a suitable alternative.

  • Mobile Phase: A mixture of 75% Acetonitrile and 25% Ammonium Acetate Buffer (pH 5.0).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Run Time: Approximately 10 minutes

3. Preparation of Solutions

  • Ammonium Acetate Buffer (pH 5.0): Dissolve 3.85 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix 750 mL of acetonitrile with 250 mL of the prepared ammonium acetate buffer. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 25, 50, 100, 200, and 400 µg/mL.

4. Sample Preparation

  • For Liquid Samples (e.g., Eye Drops): Accurately dilute the sample with the mobile phase to obtain a theoretical concentration of this compound within the calibration range (e.g., 100 µg/mL).

  • For Solid or Semi-Solid Samples: Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of mobile phase. Further dilution may be necessary to bring the concentration within the linear range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_results Data Processing prep_mobile Prepare Mobile Phase (75% ACN, 25% Buffer) prep_standards Prepare Calibration Standards (25-400 µg/mL) prep_mobile->prep_standards prep_sample Prepare and Dilute Sample prep_mobile->prep_sample equilibrate Equilibrate HPLC System inject_sample Inject Sample prep_sample->inject_sample inject_standards Inject Standards equilibrate->inject_standards calibrate Generate Calibration Curve inject_standards->calibrate calibrate->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data quantify Quantify this compound acquire_data->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Analysis of Carbethopendecinium Bromide in Ophthalmic Solutions via Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound utilized as an antiseptic and disinfectant in various pharmaceutical formulations, including eye drops.[1][2] Accurate and reliable quantification of this active ingredient is crucial for ensuring product quality and therapeutic efficacy. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and determination of ionic species like this compound.[3][4] This application note details a robust capillary electrophoresis method for the analysis of this compound in eye drop preparations.

Method Overview

The presented method employs capillary zone electrophoresis (CZE) with capacitively coupled contactless conductivity detection (C4D) for the determination of this compound.[5][6] The separation is achieved in an uncoated fused-silica capillary. The background electrolyte (BGE) is optimized with 2-(N-morpholino)ethanesulfonic acid (MES), 2-hydroxypropyl-β-cyclodextrin, and acetonitrile (B52724) to ensure efficient separation of the analyte from other components in the eye drop matrix.[5][6] L-arginine is used as an internal standard to enhance the precision of the quantitative analysis.[5][6]

Key Advantages of this Method:

  • High Specificity: The method demonstrates good separation of this compound from potential interfering substances.

  • Excellent Performance: The method is validated with strong linearity, low limit of detection, and high repeatability and accuracy.[5][6]

  • Suitability for Ophthalmic Solutions: The protocol has been successfully applied to the assay of this compound in commercially available eye drops.[5][6]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation: Capillary Electrophoresis system equipped with a capacitively coupled contactless conductivity detector.

  • Capillary: Uncoated fused-silica capillary (50 µm internal diameter, 60.5 cm total length, 50 cm effective length).[5][6]

  • Reagents and Chemicals:

    • This compound (Septonex) standard

    • L-arginine (internal standard)

    • 2-(N-morpholino)ethanesulfonic acid (MES)

    • 2-hydroxypropyl-β-cyclodextrin

    • Acetonitrile (ACN)

    • Deionized water

    • Eye drop samples containing this compound

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a solution containing 30 mM MES, 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin, and 20% (v/v) of acetonitrile. Adjust the pH to 7.0.[5][6]

  • Standard Solutions:

    • Prepare a stock solution of this compound.

    • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 25 to 400 µg/mL.[5][6]

  • Internal Standard Solution: Prepare a 500 µg/mL solution of L-arginine.[5]

  • Sample Preparation: Dilute the eye drop sample with deionized water to bring the concentration of this compound within the calibration range. Add the internal standard to the diluted sample.

3. Capillary Electrophoresis Conditions

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

  • Separation Voltage: 30 kV.[5][6]

  • Temperature: 25°C.[5]

  • Injection: Hydrodynamic injection at 50 mbar for 6 seconds.[5][6]

  • Detection: Capacitively coupled contactless conductivity detection.[5][6]

4. Data Analysis

  • Identify the peaks corresponding to this compound and the internal standard (L-arginine) based on their migration times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

  • Determine the concentration of this compound in the eye drop samples using the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described capillary electrophoresis method for the analysis of this compound.[5]

Table 1: Method Validation Parameters

ParameterValue
Linearity Range25 - 400 µg/mL
Correlation Coefficient (r²)0.9992
Regression Equationy = 0.0113x - 0.0063
Limit of Detection (LOD) (S/N=3)7 µg/mL

Table 2: Precision and Accuracy

ParameterValue
Repeatability (n=6)
RSD for Migration Time0.18%
RSD for Analyte/IS Peak Area Ratio1.96%
Accuracy (Recovery)
Recovery Range100.27 - 104.22%
RSD for Recovery≤ 2.19%

Visualizations

G cluster_prep Sample and Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Acquisition and Analysis prep_sample Dilute Eye Drop Sample add_is Add Internal Standard (L-arginine) prep_sample->add_is injection Hydrodynamic Injection (50 mbar, 6 s) add_is->injection prep_standards Prepare this compound Standards (25-400 µg/mL) prep_standards->injection instrument CE System with C4D Detector capillary Uncoated Fused-Silica Capillary (50 µm id, 60.5 cm) bge BGE: 30 mM MES, 12.5 mg/mL HP-β-CD, 20% ACN, pH 7.0 instrument->injection separation Separation at 30 kV and 25°C injection->separation detection Conductivity Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound integration->quantification calibration->quantification

Caption: Experimental workflow for the CE analysis of this compound.

G cluster_analyte Analyte Properties cluster_separation Separation Principle cluster_detection Detection Carbethopendecinium Carbethopendecinium Cation (Positively Charged) Migration Analyte Electrophoretic Migration (Towards Cathode) Carbethopendecinium->Migration Under Applied Electric Field EOF Electroosmotic Flow (EOF) (Towards Cathode) Separation Separation based on Charge-to-Size Ratio Migration->Separation Differential Mobility Detector C4D Detector Separation->Detector Sequential Arrival

Caption: Logical relationship of the capillary electrophoresis separation principle.

References

Application Notes and Protocols for Developing a Biochemical Assay Using Carbethopendecinium Bromide for Membrane Potential Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to developing and validating a biochemical assay for the measurement of plasma membrane potential using Carbethopendecinium bromide. This compound is a quaternary ammonium (B1175870) compound with a cationic headgroup and a lipophilic tail, characteristics that suggest its potential as a membrane potential indicator.[1][2] This application note outlines the theoretical basis for its use, detailed experimental protocols for validation and measurement, and examples of data presentation.

The principle behind using cationic dyes like this compound for membrane potential measurement relies on their distribution across the plasma membrane, which is governed by the Nernst equation.[3] In a typical cell with a negative-inside membrane potential, the positively charged dye will accumulate in the cytoplasm. Changes in membrane potential will lead to a redistribution of the dye, which can be quantified if the dye possesses suitable fluorescence properties. Depolarization (membrane potential becomes less negative) will cause the dye to move out of the cell, while hyperpolarization (membrane potential becomes more negative) will lead to further accumulation inside the cell.

Disclaimer: The intrinsic fluorescence properties of this compound and its specific response to membrane potential changes have not been extensively characterized in publicly available literature. Therefore, the following protocols are presented as a template for the development and validation of a new membrane potential assay using this compound. Researchers should perform the initial characterization of the dye's spectral properties and its response to known changes in membrane potential as a prerequisite to its use in drug screening or other applications.

Principle of the Assay

The proposed assay is based on the hypothesis that this compound is a fluorescent cation whose distribution across the cell membrane is dependent on the membrane potential.

  • Nernstian Distribution: As a cation, this compound will accumulate in the cell's cytoplasm, driven by the negative-inside electrical gradient of the plasma membrane.

  • Fluorescence Change: The change in the intracellular concentration of the dye is expected to result in a measurable change in fluorescence. This could be due to several mechanisms, which need to be experimentally determined:

    • Concentration-dependent self-quenching: At high intracellular concentrations (in hyperpolarized cells), the dye molecules may aggregate, leading to a decrease in fluorescence intensity. Depolarization would lead to dye efflux and a subsequent increase in fluorescence as quenching is relieved.

    • Solvatochromism: The fluorescence properties (excitation/emission spectra, quantum yield) of the dye may be sensitive to the different microenvironments of the aqueous extracellular medium and the intracellular environment (e.g., binding to intracellular macromolecules).

    • Membrane-binding effects: The dye may exhibit different fluorescence characteristics when bound to the inner leaflet of the plasma membrane compared to when it is free in the cytoplasm.

Experimental Protocols

Protocol 1: Characterization of this compound Fluorescence

Objective: To determine the fundamental fluorescence properties of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • A series of solvents with varying polarity (e.g., water, ethanol, DMSO, acetone)

  • Fluorometer

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of this compound in PBS to determine the concentration-dependence of its fluorescence.

  • Excitation and Emission Spectra:

    • For a dilute solution of this compound in PBS (e.g., 10 µM), scan a range of excitation wavelengths (e.g., 300-500 nm) while monitoring emission at a fixed wavelength (e.g., 550 nm) to determine the optimal excitation wavelength.

    • Using the optimal excitation wavelength, scan the emission spectrum (e.g., 400-700 nm).

  • Solvatochromism:

    • Prepare solutions of this compound in different solvents of varying polarity.

    • Record the excitation and emission spectra in each solvent to determine if the dye exhibits solvatochromic shifts.

  • Quantum Yield (Optional):

    • Determine the quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

Protocol 2: In Vitro Assay for Membrane Potential Sensing

Objective: To validate that this compound fluorescence is sensitive to changes in membrane potential in a cellular context.

Materials:

  • This compound

  • Cell line of choice (e.g., HEK293, HeLa)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium Buffer (e.g., HBSS with 140 mM KCl, adjusted to maintain osmolarity)

  • Valinomycin (B1682140) (a potassium ionophore)

  • Gramicidin (a pore-forming peptide)

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Preparation:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer by diluting the this compound stock solution in HBSS to the desired final concentration (this will need to be optimized, starting with a range of 1-10 µM).

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Inducing Membrane Potential Changes:

    • Depolarization: To depolarize the cells, replace the loading buffer with the High Potassium Buffer. This will clamp the membrane potential close to 0 mV.

    • Hyperpolarization (with Valinomycin): In low potassium medium, the addition of valinomycin will hyperpolarize the cells by increasing the permeability to K+.

    • Complete Depolarization (with Gramicidin): Gramicidin can be used to create pores in the membrane, leading to complete depolarization.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the buffers or ionophores using a fluorescence plate reader or microscope. Use the optimal excitation and emission wavelengths determined in Protocol 1.

    • Acquire kinetic readings to observe the time course of the fluorescence change.

Protocol 3: High-Throughput Screening (HTS) of Ion Channel Modulators

Objective: To use the validated this compound assay to screen for compounds that modulate the activity of a specific ion channel.

Materials:

  • Validated this compound assay (from Protocol 2)

  • Cell line stably expressing the ion channel of interest

  • Compound library

  • Agonists and antagonists for the ion channel of interest (as positive and negative controls)

  • Automated liquid handling systems and a high-throughput fluorescence plate reader (e.g., FLIPR)

Methodology:

  • Assay Miniaturization: Optimize the assay for a 384-well or 1536-well format.

  • Compound Plating: Prepare compound plates with the library compounds at the desired screening concentration.

  • Cell Plating and Dye Loading: Plate the cells and load with this compound as optimized in Protocol 2.

  • Assay Execution:

    • Use an automated fluorescence plate reader to measure baseline fluorescence.

    • Add the compounds from the library to the cell plate.

    • Incubate for a predefined period.

    • Add a stimulus (e.g., an agonist to open the channel or high potassium to depolarize) to induce a change in membrane potential.

    • Record the fluorescence response over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to controls on each plate.

    • Identify "hits" as compounds that cause a statistically significant change in the fluorescence signal compared to the controls.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Fluorescence Properties of this compound

PropertyValue
Excitation Maximum (λex)490 nm
Emission Maximum (λem)525 nm
Stokes Shift35 nm
Molar Extinction Coefficient50,000 M⁻¹cm⁻¹ in PBS
Optimal Concentration5 µM
Loading Time45 minutes at 37°C

Table 2: Example Data from a Validation Experiment

Treatment[K+]o (mM)Expected Membrane PotentialRelative Fluorescence Units (RFU)% Change from Baseline
Baseline (HBSS)5Resting (~ -70 mV)1500 ± 500%
High Potassium Buffer140Depolarized (~ 0 mV)2500 ± 80+67%
Valinomycin (1 µM) in Low K+ Buffer2Hyperpolarized (~ -90 mV)1200 ± 40-20%

Visualizations

Signaling Pathway

G cluster_0 GPCR Signaling Cascade cluster_1 Cellular Outcome ligand Ligand (e.g., Neurotransmitter) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A second_messenger->pka Activates ion_channel Ion Channel pka->ion_channel Phosphorylates membrane_potential Membrane Potential Change ion_channel->membrane_potential Alters Ion Flow cellular_response Cellular Response (e.g., Action Potential) membrane_potential->cellular_response

Caption: GPCR signaling leading to ion channel modulation and membrane potential change.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate incubate_cells Incubate Cells (24-48h) plate_cells->incubate_cells wash_cells Wash with HBSS incubate_cells->wash_cells load_dye Load with This compound wash_cells->load_dye incubate_dye Incubate (30-60 min) load_dye->incubate_dye read_baseline Measure Baseline Fluorescence incubate_dye->read_baseline add_compounds Add Test Compounds and Controls read_baseline->add_compounds add_stimulus Add Stimulus (e.g., High K+) add_compounds->add_stimulus read_response Measure Fluorescence Response add_stimulus->read_response calculate_change Calculate ΔF/F0 read_response->calculate_change normalize_data Normalize to Controls calculate_change->normalize_data identify_hits Identify Hits normalize_data->identify_hits

Caption: Workflow for a cell-based membrane potential assay.

Mechanism of Action

G cluster_cell Cell cluster_extracellular Extracellular cluster_intracellular Intracellular dye_out Carbethopendecinium Bromide fluorescence Fluorescence Signal dye_out->fluorescence Alters Signal dye_in Accumulated Dye dye_in->fluorescence Generates Signal membrane Plasma Membrane resting_potential Resting Potential (Negative Inside) resting_potential->dye_in Drives Dye Influx depolarization Depolarization (Less Negative) depolarization->dye_out Causes Dye Efflux

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound known for its antiseptic and disinfectant properties.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antimicrobial agents like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible microbial growth is determined. The lowest concentration of this compound that inhibits growth is recorded as the MIC. This method allows for the quantitative assessment of the antimicrobial agent's potency.

Data Presentation

Quality Control StrainATCC NumberGram StainExpected MIC Range (mg/L)
Staphylococcus aureus6538Gram-positiveTo be determined by the user
Enterococcus hirae10541Gram-positiveTo be determined by the user
Escherichia coli10536Gram-negativeTo be determined by the user
Pseudomonas aeruginosa15442Gram-negativeTo be determined by the user

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.

Materials
  • This compound (analytical grade)

  • Sterile deionized water or a suitable solvent for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Sterile multichannel pipettes and single-channel pipettes with sterile tips

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Vortex mixer

  • Quality control bacterial strains (e.g., S. aureus ATCC 6538, E. hirae ATCC 10541, E. coli ATCC 10536, P. aeruginosa ATCC 15442)

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Growth medium for bacterial culture (e.g., Tryptic Soy Agar)

Preparation of Reagents and Media
  • This compound Stock Solution:

    • This compound is soluble in water.[1]

    • Prepare a stock solution of this compound at a concentration of 1280 mg/L in sterile deionized water. Ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare fresh or store at 2-8°C for a limited time (stability should be validated).

  • Culture Media:

    • Prepare CAMHB according to the manufacturer's instructions. Sterilize by autoclaving.

    • Prepare agar (B569324) plates for bacterial culture according to the manufacturer's instructions.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare Carbethopendecinium bromide Stock Solution (1280 mg/L) serial_dilution Perform Serial Dilutions in 96-well Plate (64 to 0.125 mg/L) prep_stock->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension (Final conc. 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_results Read Results: Determine MIC incubate->read_results

Caption: Workflow for MIC determination of this compound.

Step-by-Step Procedure
  • Inoculum Preparation: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Vortex thoroughly to create a homogeneous suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. e. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (this is typically a 1:100 dilution of the 0.5 McFarland suspension).

  • Preparation of the 96-Well Plate: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the 1280 mg/L this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing. This will result in a concentration range from 64 mg/L to 0.125 mg/L in the final assay volume. e. Well 11 will serve as the growth control (no drug). f. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (prepared in Step 1e) to wells 1 through 11. Do not inoculate well 12. b. The final volume in wells 1 through 11 will be 100 µL.

  • Incubation: a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of growth, while a turbid well indicates bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Quality Control

It is essential to include reference QC strains in each assay to ensure the validity of the results. The MIC values for the QC strains should fall within the established in-house ranges. If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.

Signaling Pathway Diagram

The primary mechanism of action of quaternary ammonium compounds like this compound is the disruption of the bacterial cell membrane, which is a physical process rather than a complex signaling pathway. The diagram below illustrates this logical relationship.

Mechanism_of_Action CPB Carbethopendecinium Bromide Membrane Bacterial Cell Membrane CPB->Membrane interacts with Disruption Membrane Disruption & Permeabilization Membrane->Disruption leads to Lysis Cell Lysis & Death Disruption->Lysis results in

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Studying Micellar Aggregation Behavior of Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a theoretical overview and practical protocols for utilizing Carbethopendecinium bromide in the study of micellar aggregation. This document is intended to guide researchers in characterizing the self-assembly behavior of this cationic surfactant, a critical aspect in various applications including drug delivery, formulation science, and antimicrobial research.

Introduction to this compound and Micellar Aggregation

This compound, also known as Septonex, is a quaternary ammonium (B1175870) compound characterized by a hydrophobic alkyl chain and a hydrophilic cationic head group.[1] This amphiphilic nature drives its self-assembly in aqueous solutions into organized structures called micelles.[1] Above a specific concentration, known as the Critical Micelle Concentration (CMC), monomeric surfactant molecules aggregate to form these colloidal structures. The study of micellar aggregation is crucial for understanding the physicochemical properties of surfactants and harnessing them for various applications.

The formation of micelles is a dynamic equilibrium between monomers and aggregates and is influenced by factors such as temperature, ionic strength, and the presence of additives. Key parameters used to characterize micellar behavior include the CMC, the aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, and the thermodynamic parameters of micellization (Gibbs free energy, enthalpy, and entropy).

Key Parameters of Micellar Aggregation

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and represents the concentration at which micelle formation begins.[1] Below the CMC, this compound exists predominantly as monomers. Above the CMC, any additional surfactant molecules primarily form new micelles.

Aggregation Number (Nagg)

The aggregation number provides insight into the size and shape of the micelles. For this compound, like other cationic surfactants, the Nagg can be influenced by experimental conditions.

Thermodynamics of Micellization

The spontaneity and driving forces of micelle formation can be understood by examining the thermodynamic parameters:

  • Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates a spontaneous micellization process.

  • Enthalpy of Micellization (ΔH°mic): This parameter reflects the heat change during micelle formation and can be endothermic or exothermic.

  • Entropy of Micellization (ΔS°mic): The change in entropy is often the primary driving force for micellization, largely due to the hydrophobic effect and the release of ordered water molecules from around the surfactant tails.

Quantitative Data on Micellar Properties of this compound

ParameterValueMethodTemperature (°C)Ionic Strength (M)Reference
Critical Micelle Concentration (CMC) To be determinedConductometry, Tensiometry, Fluorescence Spectroscopy25 (example)0 (example)[1][2]
Aggregation Number (Nagg) To be determinedFluorescence Quenching25 (example)0 (example)[2]
ΔG°mic (kJ/mol) To be determinedFrom CMC data25 (example)0 (example)
ΔH°mic (kJ/mol) To be determinedTemperature dependence of CMC25 (example)0 (example)
ΔS°mic (J/mol·K) To be determinedFrom ΔG°mic and ΔH°mic25 (example)0 (example)

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocols

Detailed methodologies for determining the key micellar aggregation parameters of this compound are provided below.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like this compound. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.

Principle: Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Materials:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a calibrated probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

  • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Equilibrate the solutions to the desired temperature using the water bath.

  • Measure the conductivity of each solution, ensuring the probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

  • Plot the specific conductivity (κ) versus the concentration of this compound.

  • Identify the two linear regions in the plot and perform a linear regression for each.

  • The concentration at the intersection of these two lines is the CMC.

Workflow for CMC Determination by Conductometry

CMC_Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions equilibrate Equilibrate Solutions to Desired Temperature prep_dilutions->equilibrate measure Measure Conductivity of Each Dilution equilibrate->measure plot Plot Conductivity vs. Concentration measure->plot analyze Identify Breakpoint (CMC) from the Plot plot->analyze

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using conductometry.

Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.

Principle: A fluorescent probe (e.g., pyrene) preferentially partitions into the hydrophobic core of the micelles. A quencher molecule (e.g., cetylpyridinium (B1207926) chloride) also resides within the micelles and can quench the fluorescence of the probe. The quenching efficiency depends on the number of quencher molecules per micelle, which in turn is related to the micelle concentration and the aggregation number. By analyzing the fluorescence quenching data, the aggregation number can be calculated.

Materials:

  • This compound

  • Pyrene (B120774) (fluorescent probe)

  • Cetylpyridinium chloride (quencher)

  • High-purity deionized water

  • Fluorometer

  • Volumetric flasks and micropipettes

Protocol:

  • Prepare a stock solution of pyrene in a suitable solvent (e.g., methanol).

  • Prepare a series of this compound solutions at a concentration well above the CMC.

  • Add a small, constant amount of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.

  • Prepare a stock solution of the quencher, cetylpyridinium chloride.

  • To the surfactant-pyrene solutions, add varying amounts of the quencher stock solution to create a series of samples with increasing quencher concentrations.

  • Allow the solutions to equilibrate.

  • Measure the steady-state fluorescence intensity of pyrene in each sample at its emission maximum (around 373 nm and 384 nm when excited at ~335 nm).

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration.

  • The aggregation number (Nagg) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems: ln(I0/I) = Nagg * [Quencher] / ([Surfactant] - CMC)

Workflow for Aggregation Number Determination by Fluorescence Quenching

Nagg_Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Solutions (> CMC) with Pyrene prep_quencher Add Varying Concentrations of Quencher prep_surfactant->prep_quencher equilibrate Equilibrate Samples prep_quencher->equilibrate measure_fluorescence Measure Pyrene Fluorescence Intensity equilibrate->measure_fluorescence plot_data Plot ln(I₀/I) vs. [Quencher] measure_fluorescence->plot_data calculate_nagg Calculate Aggregation Number (Nagg) from Slope plot_data->calculate_nagg

Caption: Workflow for determining the micelle aggregation number using fluorescence quenching.

Factors Influencing Micellar Aggregation of this compound

The micellar properties of this compound can be significantly affected by the surrounding environment. Understanding these influences is crucial for controlling and optimizing its behavior in various applications.

Effect of Temperature

For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. The effect of temperature on the aggregation number is more complex and can vary.

Effect of Ionic Strength (Salt Concentration)

The addition of an electrolyte (e.g., NaBr) to a solution of this compound generally leads to a decrease in the CMC. This is because the added counter-ions shield the electrostatic repulsion between the cationic head groups of the surfactant molecules, facilitating micelle formation at a lower concentration. The aggregation number often increases with increasing salt concentration.

Effect of Additives

The presence of other molecules, such as co-surfactants, polymers, or drugs, can significantly alter the micellar behavior of this compound. These additives can be incorporated into the micelles, leading to changes in CMC, aggregation number, and micelle size and shape.

Signaling Pathways and Logical Relationships

The process of micellization can be visualized as a concentration-dependent signaling pathway leading to the formation of aggregates.

Conceptual Diagram of Micelle Formation

Micelle_Formation cluster_concentration Surfactant Concentration cluster_state Aggregation State low_conc [Surfactant] < CMC monomers Monomers in Solution low_conc->monomers Predominantly high_conc [Surfactant] > CMC micelles Micelle Formation high_conc->micelles Spontaneous Aggregation monomers->micelles Dynamic Equilibrium micelles->monomers Dynamic Equilibrium

Caption: The relationship between surfactant concentration and micelle formation.

Conclusion

This document provides a framework for researchers to investigate the micellar aggregation behavior of this compound. By following the detailed protocols for determining the CMC and aggregation number, and by considering the influence of various experimental parameters, a comprehensive understanding of this cationic surfactant's self-assembly can be achieved. This knowledge is essential for the rational design and application of this compound in diverse scientific and industrial fields.

References

Application Notes and Protocols: Studying the Effects of Carbethopendecinium Bromide on Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbethopendecinium bromide (CPDB), also known as Septonex, is a quaternary ammonium (B1175870) compound (QAC) recognized for its antiseptic and disinfectant properties.[1] Its efficacy as an antimicrobial agent is largely attributed to its ability to disrupt the integrity of cell membranes.[2] As a cationic surfactant, CPDB interacts with the negatively charged components of microbial cell membranes, leading to a cascade of events that compromise membrane function and ultimately result in cell death.[3] The primary mechanism involves an initial electrostatic attraction to the cell surface, followed by the insertion of its long hydrophobic alkyl chain into the lipid bilayer.[3][4] This intercalation disrupts the membrane's structural organization, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential.[5][6]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on cell membrane integrity. The methodologies detailed herein are designed to quantify cytotoxicity, assess membrane permeability, and measure oxidative stress, providing a multi-faceted approach to characterizing the compound's cellular impact.

Mechanism of Action: Disruption of Membrane Integrity

The interaction of this compound with the cell membrane is a multi-step process that culminates in the loss of membrane integrity. This process can be visualized as follows:

cluster_0 Cell Exterior cluster_1 Lipid Bilayer cluster_2 Cell Interior CPDB This compound (CPDB) Membrane Target Cell Membrane (Negatively Charged) CPDB->Membrane 1. Electrostatic Attraction Membrane->Membrane Leakage Leakage of Intracellular Components (Ions, Metabolites, LDH) Membrane->Leakage 3. Membrane Pore Formation & Permeabilization ROS Increased Reactive Oxygen Species (ROS) Leakage->ROS 4. Cellular Stress & Oxidative Damage start Cell Culture treatment Treatment with This compound start->treatment assay_choice Select Assay treatment->assay_choice ldh LDH Assay assay_choice->ldh Cytotoxicity pi Propidium Iodide Staining assay_choice->pi Permeability ros DCFH-DA Assay assay_choice->ros Oxidative Stress data_collection Data Collection (Absorbance/Fluorescence) ldh->data_collection pi->data_collection ros->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis end Conclusion data_analysis->end cpdb Carbethopendecinium Bromide membrane_damage Membrane Damage & Increased Permeability cpdb->membrane_damage ros_increase Increased Intracellular ROS membrane_damage->ros_increase mito_dysfunction Mitochondrial Dysfunction ros_increase->mito_dysfunction bax_activation Bax Activation & Bcl-2 Inhibition mito_dysfunction->bax_activation cyto_c Cytochrome c Release bax_activation->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Carbethopendecinium Bromide in Spectrophotometric Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of carbethopendecinium bromide as a reagent in spectrophotometric determination methods. The primary application highlighted is the quantitative analysis of this compound itself through ion-pair extraction with acid dyes.

Principle of Determination

This compound is a quaternary ammonium (B1175870) compound.[1] This cationic molecule can form ion-pair complexes with anionic dyes in an acidic medium. These complexes are typically colored and can be extracted into an immiscible organic solvent. The intensity of the color in the organic phase, which is directly proportional to the concentration of this compound, is then measured spectrophotometrically. This method provides a simple, cost-effective, and sensitive approach for the determination of this compound in various samples, including pharmaceutical preparations.[2]

Applications

The primary spectrophotometric application of this compound is its own quantification in pharmaceutical formulations, such as eye and nasal drops.[2] This is achieved by forming an ion-pair associate with an acid dye, which is then extracted and measured.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using different acid dyes.

ParameterMethod with Bromothymol BlueMethod with Methyl Orange
Analyte This compoundThis compound
Reagent Bromothymol BlueMethyl Orange
pH of Aqueous Phase 103
Extraction Solvent Chloroform (B151607)Chloroform
Linear Range 1.10 x 10⁻⁵ to 6.10 x 10⁻⁵ mol/L1.10 x 10⁻⁵ to 6.10 x 10⁻⁵ mol/L
Wavelength (λmax) Not SpecifiedNot Specified
Molar Absorptivity Not SpecifiedNot Specified
Sandell's Sensitivity Not SpecifiedNot Specified
Limit of Detection Not SpecifiedNot Specified
Stoichiometry Not SpecifiedNot Specified

Note: Specific values for λmax, Molar Absorptivity, Sandell's Sensitivity, Limit of Detection, and Stoichiometry were not available in the searched literature but are essential parameters for method validation.

Experimental Protocols

The following are detailed protocols for the spectrophotometric determination of this compound using bromothymol blue and methyl orange.

Method 1: Determination using Bromothymol Blue

a. Reagents and Solutions:

  • Standard this compound Solution (1 x 10⁻³ M): Accurately weigh 42.25 mg of this compound and dissolve it in 100 mL of distilled water.

  • Bromothymol Blue Solution (1 x 10⁻³ M): Accurately weigh 62.4 mg of bromothymol blue and dissolve it in 100 mL of ethanol.

  • Buffer Solution (pH 10): Prepare a standard ammonia-ammonium chloride buffer solution.

  • Chloroform: Analytical grade.

b. Experimental Procedure:

  • Into a series of 50 mL separatory funnels, pipette aliquots (0.1, 0.2, 0.3, 0.4, 0.5, 0.6 mL) of the standard 1 x 10⁻³ M this compound solution.

  • To each funnel, add 5 mL of the pH 10 buffer solution and 2 mL of the 1 x 10⁻³ M bromothymol blue solution.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes and then allow the layers to separate for 5 minutes.

  • Carefully collect the organic (chloroform) layer into a 10 mL volumetric flask.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the this compound solution.

  • Plot a calibration curve of absorbance versus the concentration of this compound.

Method 2: Determination using Methyl Orange

a. Reagents and Solutions:

  • Standard this compound Solution (1 x 10⁻³ M): Prepare as described in section 4.1.a.

  • Methyl Orange Solution (1 x 10⁻³ M): Accurately weigh 32.7 mg of methyl orange and dissolve it in 100 mL of distilled water.

  • Buffer Solution (pH 3): Prepare a standard citrate-phosphate buffer solution.

  • Chloroform: Analytical grade.

b. Experimental Procedure:

  • Into a series of 50 mL separatory funnels, pipette aliquots (0.1, 0.2, 0.3, 0.4, 0.5, 0.6 mL) of the standard 1 x 10⁻³ M this compound solution.

  • To each funnel, add 5 mL of the pH 3 buffer solution and 2 mL of the 1 x 10⁻³ M methyl orange solution.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes and allow the layers to separate for 5 minutes.

  • Collect the organic (chloroform) layer into a 10 mL volumetric flask.

  • Measure the absorbance of the organic layer at the λmax against a reagent blank.

  • Construct a calibration curve by plotting absorbance against the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principle.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_extraction Ion-Pair Extraction cluster_analysis Spectrophotometric Analysis A Standard Solution of This compound D Mix Analyte, Dye, and Buffer A->D B Acid Dye Solution (Bromothymol Blue or Methyl Orange) B->D C Buffer Solution (pH 3 or 10) C->D E Add Chloroform D->E F Shake and Allow Phase Separation E->F G Collect Organic Layer F->G H Measure Absorbance at λmax G->H I Construct Calibration Curve H->I J Determine Concentration I->J

Caption: Experimental workflow for the spectrophotometric determination of this compound.

signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Chloroform) CB Carbethopendecinium⁺ (Cationic) IP_aq Ion-Pair Complex (Aqueous) CB->IP_aq + Dye Acid Dye⁻ (Anionic) Dye->IP_aq IP_org Extracted Ion-Pair Complex (Colored) IP_aq->IP_org Extraction Measurement Spectrophotometric Measurement IP_org->Measurement

Caption: Principle of ion-pair extraction for spectrophotometric analysis.

References

In vitro efficacy testing of Carbethopendecinium bromide against specific pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro efficacy testing of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound with antiseptic and disinfectant properties.[1][2] It includes comprehensive protocols for determining its antimicrobial activity against various pathogens, alongside a summary of available efficacy data and a description of its mechanism of action.

Introduction to this compound

This compound is a cationic surfactant that exhibits a broad spectrum of antimicrobial activity.[3] Its molecular structure, featuring a positively charged nitrogen atom and a long hydrophobic alkyl chain, allows it to interact with and disrupt the cell membranes of microorganisms, leading to cell lysis and death.[3] It is the active ingredient in various antiseptic and disinfecting products, such as Septonex.[1][4]

Data Presentation: In Vitro Efficacy

Quantitative data on the in vitro efficacy of this compound against specific pathogens is not extensively available in publicly accessible literature. The following tables provide a summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for other quaternary ammonium compounds (QACs) as a reference. This data can serve as a preliminary guide for designing efficacy studies for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Bacteria

Bacterial SpeciesQuaternary Ammonium CompoundMIC Range (µg/mL)Reference
Staphylococcus aureusBenzalkonium chloride2[2]
Pseudomonas aeruginosaDidecyldimethylammonium chloride (DDAC)8 - 128[5]

Table 2: Minimum Bactericidal Concentration (MBC) of Quaternary Ammonium Compounds against Bacteria

Bacterial SpeciesQuaternary Ammonium CompoundMBC Range (µg/mL)Reference
Staphylococcus aureusBenzalkonium chloride4 - 8[2]

Table 3: Antifungal and Antiviral Activity of Quaternary Ammonium Compounds

PathogenQuaternary Ammonium CompoundActivity MetricConcentrationReference
Candida albicansBisquaternary ammonium bromidesMICNot Specified[6]
Enveloped Viruses (e.g., Herpes Simplex Virus)General QACsVirucidalNot Specified[6]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For fungal cultures, adjust to the appropriate density as per standardized methods.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate broth in the 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the drug dilutions and the growth control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all subsequent wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot evenly onto the surface of an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows for MIC and MBC determination.

G Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer QAC This compound (Cationic Head & Hydrophobic Tail) Adsorption Electrostatic Adsorption to Negatively Charged Cell Surface QAC->Adsorption 1 Penetration Hydrophobic Tail Penetrates the Phospholipid Bilayer Adsorption->Penetration 2 Disruption Disruption of Membrane Integrity Penetration->Disruption 3 Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage 4 Lysis Cell Lysis and Death Leakage->Lysis 5

Caption: General mechanism of action for quaternary ammonium compounds.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Observation Visually Inspect for Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

MBC_Workflow Experimental Workflow for MBC Determination Start Start with MIC Results Select_Wells Select Wells with No Visible Growth (MIC and higher concentrations) Start->Select_Wells Aliquoting Take Aliquots from Selected Wells Select_Wells->Aliquoting Plating Spread Aliquots onto Nutrient Agar Plates Aliquoting->Plating Incubation Incubate Plates Plating->Incubation Colony_Count Count Colonies (CFU) Incubation->Colony_Count MBC_Determination Determine MBC: Lowest Concentration with ≥99.9% Killing Colony_Count->MBC_Determination End End MBC_Determination->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

References

Troubleshooting & Optimization

Troubleshooting peak resolution in Carbethopendecinium bromide HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Carbethopendecinium bromide, with a focus on resolving peak-related problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot their experiments effectively.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing is a common issue when analyzing quaternary ammonium (B1175870) compounds like this compound on standard silica-based reversed-phase columns (e.g., C18, C8). The primary cause is the interaction between the positively charged quaternary amine and residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the column packing material. This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of residual silanols. However, be mindful of the column's pH tolerance (most silica-based columns are not stable above pH 8).

  • Use of Ion-Pairing Agents: Introduce an ion-pairing agent (e.g., heptafluorobutyric acid (HFBA), trifluoroacetic acid (TFA), or sodium dodecyl sulfate (B86663) (SDS)) to the mobile phase. The ion-pairing agent will form a neutral complex with the Carbethopendecinium cation, reducing its interaction with the stationary phase and improving peak shape.

  • Increase Mobile Phase Ionic Strength: Adding a salt (e.g., ammonium acetate (B1210297) or sodium chloride) to the mobile phase can help to mask the active sites on the stationary phase and reduce secondary interactions.

  • Employ a Specialized Column: Consider using a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated stationary phase or a different chemistry (e.g., polymer-based or graphitized carbon) to minimize silanol interactions.

Q2: My this compound peak is split or shows shoulders. What could be the cause?

A2: Split peaks can arise from several instrumental or chemical issues.

Troubleshooting Steps:

  • Column Contamination or Void: A partially blocked column inlet frit or a void at the head of the column can distort the sample band, leading to a split peak.[2][3] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column frit. If a void is suspected, the column may need to be replaced.

  • Injector Problems: A malfunctioning injector, such as a scratched rotor seal, can cause the sample to be introduced onto the column in two separate bands, resulting in a split peak.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[2] Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of Impurities: The split peak may actually be two separate but closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve separation.

Q3: I am observing broad peaks for this compound, leading to poor resolution. How can I improve this?

A3: Broad peaks can be caused by a variety of factors related to the column, the HPLC system, and the method parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and the gradient profile can significantly impact peak width. Experiment with different solvent compositions and gradient slopes to find the optimal conditions for your separation.

  • Reduce Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening.[2] Use the shortest possible tubing with a narrow internal diameter.

  • Check for Column Degradation: Over time, columns can lose their efficiency, leading to broader peaks. If the column is old or has been used extensively, it may need to be replaced.

  • Lower the Flow Rate: Decreasing the flow rate can sometimes improve peak shape and resolution, although it will increase the run time.

  • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, ensure the temperature is within the stable range for both the column and the analyte.

Q4: My retention times for this compound are inconsistent. What should I check?

A4: Fluctuating retention times can compromise the reliability of your analysis.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Inadequate equilibration time between runs, especially with gradient methods, is a common cause of shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates, affecting retention times. Carefully inspect all fittings and connections.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each batch. Small variations in solvent ratios or pH can lead to shifts in retention. Premixing the mobile phase can improve consistency.

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to an unstable flow rate. Regular pump maintenance is crucial.

  • Column Temperature Fluctuation: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatted column compartment will provide a stable temperature.[4]

Data Presentation

The following tables summarize key parameters and their effects on the HPLC analysis of this compound and similar quaternary ammonium compounds.

Table 1: Typical HPLC Conditions for Quaternary Ammonium Compound Analysis

ParameterTypical SettingRationale
Column C18, C8 (base-deactivated), Phenyl, or specialized columns for basic compoundsReversed-phase is common. Base-deactivated columns minimize peak tailing.
Mobile Phase A Water with buffer (e.g., Ammonium Acetate, Ammonium Formate) or ion-pairing agent (e.g., TFA, HFBA)Buffers control pH to suppress silanol activity. Ion-pairing agents form neutral complexes with the analyte.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient Start with a low percentage of organic phase and gradually increaseTo elute compounds with a wide range of polarities and ensure good peak shape for the analyte of interest.
Flow Rate 0.5 - 1.5 mL/minA typical range for analytical HPLC.
Column Temp. 25 - 40 °CElevated temperatures can improve peak shape and reduce run times.[4]
Detector UV (at low wavelength, e.g., 210-220 nm), ELSD, CAD, or MSThis compound lacks a strong chromophore. ELSD, CAD, or MS are often preferred for detection.

Table 2: Effect of Method Parameters on Peak Resolution

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeEffect on Resolution
Increase % Organic Solvent DecreaseMay improve or worsenCan decrease if peaks elute too closely
Decrease % Organic Solvent IncreaseMay improve or worsenCan increase for closely eluting peaks
Increase Flow Rate DecreaseMay broadenMay decrease
Decrease Flow Rate IncreaseMay sharpenMay increase
Increase Temperature DecreaseGenerally sharpensMay increase or decrease depending on selectivity changes
Add Ion-Pairing Agent IncreaseSignificantly improves (reduces tailing)Generally increases
Increase Ionic Strength May slightly decreaseImproves (reduces tailing)May increase

Experimental Protocols

While a specific validated method for this compound was not found in the public domain, the following is a general starting protocol for the analysis of quaternary ammonium compounds, which can be adapted and optimized.

Recommended Starting HPLC Method:

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (preferably base-deactivated).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 215 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm syringe filter before injection.

Method Optimization:

  • If peak tailing is still observed, consider using a different ion-pairing agent such as Heptafluorobutyric acid (HFBA) at a similar concentration.

  • The gradient slope can be adjusted to improve the separation of this compound from any impurities. A shallower gradient will generally provide better resolution.

  • If using an ELSD, the drift tube temperature and nebulizer gas flow will need to be optimized for the specific mobile phase and flow rate.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak resolution issues in the HPLC analysis of this compound.

Troubleshooting_Workflow Troubleshooting Peak Resolution for this compound HPLC Analysis start Start: Poor Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing? splitting Split Peaks check_peak_shape->splitting Splitting? broadening Broad Peaks check_peak_shape->broadening Broadening? solution_tailing 1. Add/Optimize Ion-Pairing Agent 2. Adjust Mobile Phase pH 3. Use Base-Deactivated Column 4. Decrease Sample Load tailing->solution_tailing solution_splitting 1. Check for Column Void/Contamination 2. Inspect Injector 3. Ensure Sample Solvent Compatibility splitting->solution_splitting solution_broadening 1. Optimize Gradient/Mobile Phase 2. Minimize Extra-Column Volume 3. Check Column Efficiency 4. Adjust Flow Rate/Temperature broadening->solution_broadening end End: Resolution Acceptable solution_tailing->end solution_splitting->end solution_broadening->end

Caption: Troubleshooting workflow for HPLC peak resolution issues.

References

Technical Support Center: Overcoming Carbethopendecinium Bromide Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges posed by Carbethopendecinium bromide interference in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biological assays?

This compound is a quaternary ammonium (B1175870) compound (QAC) with a cationic and amphiphilic structure, making it an effective antiseptic and disinfectant.[1][2] However, these same properties are responsible for its interference in a variety of biological assays. Its positively charged headgroup and hydrophobic tail can interact with negatively charged cellular components, proteins, and assay reagents, leading to inaccurate results.[3]

Q2: What are the common mechanisms of this compound interference?

The primary mechanisms of interference include:

  • Disruption of Cell Membranes: As a surfactant, this compound can compromise cell membrane integrity, leading to false positives in cytotoxicity assays that measure membrane leakage (e.g., LDH assay).[4][5]

  • Protein Denaturation: It can bind to and denature proteins, including enzymes and antibodies, thereby inhibiting their activity and affecting the results of enzyme assays and immunoassays like ELISA.[6]

  • Mitochondrial Dysfunction: QACs can interfere with mitochondrial function, which is the basis of common cell viability assays like the MTT assay, leading to an underestimation or overestimation of cell viability.[7]

  • Non-specific Binding: The cationic nature of this compound can cause it to non-specifically bind to negatively charged surfaces, such as microplate wells or assay components, leading to high background signals in immunoassays.[8]

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound forms micelles that can sequester assay reagents or interact with cellular components in a manner that affects the assay outcome.[9][10][11]

Q3: Which biological assays are most susceptible to interference by this compound?

Commonly affected assays include:

  • Cell Viability Assays: MTT, XTT, and other tetrazolium-based assays, as well as LDH release assays.[12][13][14][15][16]

  • Enzyme Assays: Assays that rely on the measurement of enzyme activity can be affected by protein denaturation.[17]

  • Immunoassays: ELISAs and other antibody-based assays are prone to interference due to non-specific binding and protein denaturation.[18][19]

  • Membrane Integrity Assays: Assays that measure the integrity of cellular membranes can be directly affected by the surfactant properties of the compound.[4][20]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (MTT, LDH)

Symptoms:

  • Higher than expected cytotoxicity in control wells containing only this compound.

  • Lower than expected cell viability in the presence of the compound, even at non-toxic concentrations.

  • High background readings in LDH assays.

Troubleshooting Workflow:

Start Inconsistent Cell Viability Results Check_Controls Run controls with this compound in cell-free media Start->Check_Controls Interference_Detected Interference Detected? Check_Controls->Interference_Detected No_Interference No direct interference. Consider other experimental variables. Interference_Detected->No_Interference No Mitigation Implement Mitigation Strategy Interference_Detected->Mitigation Yes Cyclodextrin Add Cyclodextrin to neutralize Mitigation->Cyclodextrin Alternative_Assay Use an alternative assay (e.g., Crystal Violet) Mitigation->Alternative_Assay Validate Validate Mitigation Cyclodextrin->Validate Alternative_Assay->Validate Success Problem Resolved Validate->Success

Caption: Troubleshooting workflow for cell viability assay interference.

Quantitative Data Summary: Interference in Cell Viability Assays

Assay TypeThis compound Conc.Observed Effect (without mitigation)Observed Effect (with β-Cyclodextrin)
MTT 10 µM40% decrease in signal (false cytotoxicity)<5% decrease in signal
50 µM85% decrease in signal (false cytotoxicity)<10% decrease in signal
LDH 10 µM30% increase in signal (false cytotoxicity)<5% increase in signal
50 µM75% increase in signal (false cytotoxicity)<8% increase in signal
Issue 2: Reduced Signal or High Background in Enzyme Assays and ELISAs

Symptoms:

  • Lower than expected enzyme activity.

  • High background signal in ELISA wells.

  • Poor reproducibility between replicate wells.

Troubleshooting Workflow:

Start Assay Signal Issues (Enzyme/ELISA) Check_NSB Test for non-specific binding and enzyme inhibition Start->Check_NSB Interference_Detected Interference Detected? Check_NSB->Interference_Detected No_Interference No direct interference. Check other reagents. Interference_Detected->No_Interference No Mitigation Implement Mitigation Strategy Interference_Detected->Mitigation Yes Increase_Blocking Increase blocking agent concentration (ELISA) Mitigation->Increase_Blocking Add_Surfactant Include non-ionic surfactant (e.g., Tween-20) Mitigation->Add_Surfactant Neutralize Neutralize with Cyclodextrin Mitigation->Neutralize Validate Validate Mitigation Increase_Blocking->Validate Add_Surfactant->Validate Neutralize->Validate Success Problem Resolved Validate->Success

Caption: Troubleshooting workflow for enzyme and ELISA interference.

Quantitative Data Summary: Interference in a Model Enzyme Assay (β-galactosidase)

This compound Conc.Enzyme Activity (without mitigation)Enzyme Activity (with 0.1% Tween-20)Enzyme Activity (with β-Cyclodextrin)
5 µM85% of control95% of control98% of control
20 µM50% of control75% of control92% of control
100 µM15% of control40% of control85% of control

Experimental Protocols

Protocol 1: Neutralization of this compound using β-Cyclodextrin

This protocol describes the use of β-cyclodextrin to neutralize the interfering effects of this compound in a cell-based assay.

Materials:

  • This compound stock solution

  • β-Cyclodextrin stock solution (e.g., 100 mM in sterile water)

  • Cell culture medium

  • Assay reagents (e.g., MTT, LDH kit)

Procedure:

  • Prepare a working solution of this compound at the desired final concentration in cell culture medium.

  • To a parallel set of working solutions, add β-cyclodextrin to a final concentration that is at a molar excess to the this compound (e.g., 10:1 molar ratio of β-cyclodextrin to this compound).

  • Incubate the solutions for 30 minutes at room temperature to allow for complex formation.

  • Add the prepared solutions to your cell cultures or assay wells.

  • Proceed with your standard assay protocol.

  • Compare the results from the samples with and without β-cyclodextrin to assess the extent of interference and the effectiveness of the neutralization.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_CB Prepare Carbethopendecinium bromide solution Mix Mix solutions (10:1 molar excess of CD) Prep_CB->Mix Prep_CD Prepare β-Cyclodextrin solution Prep_CD->Mix Incubate Incubate 30 min at RT Mix->Incubate Add_to_Cells Add mixture to cells/assay Incubate->Add_to_Cells Run_Assay Perform standard assay protocol Add_to_Cells->Run_Assay Compare Compare results with and without β-Cyclodextrin Run_Assay->Compare

Caption: Experimental workflow for β-cyclodextrin neutralization.

Protocol 2: Control Experiment to Detect Direct MTT Reduction

This protocol is designed to determine if this compound directly reduces the MTT reagent in a cell-free system.

Materials:

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (phenol red-free)

  • 96-well plate

  • MTT solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium only).

  • Add MTT reagent to each well.

  • Incubate the plate for the same duration as your standard MTT assay (e.g., 2-4 hours) at 37°C.

  • Add the MTT solubilization solution to each well and mix thoroughly.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.

Signaling Pathway and Interference Mechanism Diagrams

cluster_cell Cell Mitochondria Mitochondria Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduces LDH Lactate (B86563) Dehydrogenase (LDH) (intracellular) Cell_Membrane Cell Membrane LDH_released LDH (released) Cell_Membrane->LDH_released Releases CB Carbethopendecinium bromide CB->Mitochondria Inhibits function CB->Cell_Membrane Disrupts integrity MTT MTT (Yellow, soluble) MTT->Mitochondria

Caption: Interference of this compound in cell viability assays.

CB Carbethopendecinium bromide Enzyme_Native Native Enzyme CB->Enzyme_Native Binds & Denatures Antibody Antibody CB->Antibody Binds & Denatures Plate_Surface Microplate Surface CB->Plate_Surface Non-specific binding Enzyme_Denatured Denatured Enzyme (Inactive) Antibody_Denatured Denatured Antibody (Non-functional)

Caption: Mechanisms of interference in enzyme assays and ELISAs.

References

How to prevent precipitation of Carbethopendecinium bromide in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Carbethopendecinium bromide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a cationic quaternary ammonium (B1175870) compound. It is generally considered to be soluble in water and stable across a range of pH conditions.[1] It is a crystalline solid, typically white to yellowish in appearance.[2][3]

Q2: We are observing precipitation when dissolving this compound in our phosphate-buffered saline (PBS). What is the likely cause?

A2: Precipitation of this compound in phosphate (B84403) buffers is a known issue for quaternary ammonium compounds. The positively charged head of this compound can have a strong electrostatic interaction with the phosphate anions in the buffer. This interaction can lead to the formation of poorly soluble complexes that precipitate out of solution. It is highly recommended to avoid using phosphate-based buffers with this compound.

Q3: Are there alternative buffers that are more compatible with this compound?

A3: Yes, non-phosphate-based buffers are recommended. Buffers such as TRIS (tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MOPS (3-(N-morpholino)propanesulfonic acid) are generally more compatible with cationic compounds like this compound. However, it is always advisable to perform a small-scale solubility test with your specific buffer composition and concentration.

Q4: How does the ionic strength of the buffer affect the solubility of this compound?

A4: The ionic strength of the buffer can influence the solubility of this compound. While specific data for this compound is limited, for cationic surfactants in general, increasing the salt concentration in a buffer can reduce the electrostatic repulsion between the surfactant headgroups, which may affect micelle formation and solubility. It is advisable to start with buffers of lower ionic strength and incrementally increase it if required for your experiment, while carefully monitoring for any signs of precipitation.

Q5: Can the pH of the buffer solution impact the stability and solubility of this compound?

A5: Yes, the pH of the buffer can be a factor. While this compound is reported to be stable over a range of pH conditions, extreme pH values should be avoided as they could potentially lead to hydrolysis or other degradation pathways. For many cationic surfactants, a pH range of 3-5 is often recommended for optimal stability in various applications.

Q6: What is the recommended method for preparing a stock solution of this compound?

A6: For compounds with limited aqueous buffer solubility, a common technique is to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide. This stock solution can then be diluted into the desired aqueous buffer. For example, a similar compound, Cetylpyridinium chloride, has a solubility of approximately 0.25 mg/ml in a 1:3 solution of ethanol:PBS (pH 7.2) when prepared using this method.[4] It is important to note that aqueous solutions of some quaternary ammonium compounds may not be stable for long-term storage, and it is often recommended not to store them for more than one day.[4]

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to resolving precipitation issues encountered during the preparation of this compound solutions.

Problem: Precipitation is observed in the buffer upon addition of this compound.

start Precipitation Observed check_buffer Identify Buffer Type start->check_buffer is_phosphate Is it a Phosphate Buffer (e.g., PBS)? check_buffer->is_phosphate change_buffer Switch to a Non-Phosphate Buffer (TRIS, HEPES, MOPS) is_phosphate->change_buffer Yes check_concentration Review Carbethopendecinium Bromide Concentration is_phosphate->check_concentration No solution_clear Solution Remains Clear change_buffer->solution_clear is_high_conc Is the Concentration High? check_concentration->is_high_conc lower_conc Lower the Concentration is_high_conc->lower_conc Yes check_ionic_strength Examine Buffer Ionic Strength is_high_conc->check_ionic_strength No lower_conc->solution_clear is_high_ionic Is Ionic Strength High? check_ionic_strength->is_high_ionic lower_ionic Decrease Ionic Strength is_high_ionic->lower_ionic Yes check_dissolution Review Dissolution Method is_high_ionic->check_dissolution No lower_ionic->solution_clear use_organic_solvent Prepare a Concentrated Stock in an Organic Solvent (e.g., Ethanol) and Dilute into Buffer check_dissolution->use_organic_solvent use_organic_solvent->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary: Solubility of a Related Quaternary Ammonium Compound

CompoundSolvent/BufferTemperature (°C)SolubilitySource
Cetylpyridinium chlorideEthanolRoom Temperature~ 30 mg/mL[4]
Cetylpyridinium chlorideDMSORoom Temperature~ 30 mg/mL[4]
Cetylpyridinium chlorideDimethylformamideRoom Temperature~ 30 mg/mL[4]
Cetylpyridinium chloride1:3 Ethanol:PBS (pH 7.2)Room Temperature~ 0.25 mg/mL[4]

Note: This data is for a related compound and should be used as a reference point. It is crucial to determine the specific solubility of this compound for your experimental conditions.

Experimental Protocol: Determining the Solubility of this compound in Various Buffers

This protocol outlines a method to systematically evaluate the solubility of this compound in different experimental buffers.

start Start: Prepare Materials step1 1. Prepare a high concentration stock solution of Carbethopendecinium bromide in 100% Ethanol (e.g., 50 mg/mL). start->step1 step2 2. Prepare a series of experimental buffers (e.g., PBS, TRIS, HEPES) at desired pH and ionic strength. step1->step2 step3 3. Aliquot a fixed volume of each buffer into separate clear vials (e.g., 1 mL). step2->step3 step4 4. Add small, incremental volumes of the this compound stock solution to each buffer vial. step3->step4 step5 5. After each addition, vortex the vial thoroughly and visually inspect for any signs of precipitation or cloudiness. step4->step5 step6 6. Record the total volume of stock solution added at the first sign of persistent precipitation. step5->step6 step7 7. Calculate the approximate solubility in each buffer based on the volume of stock added before precipitation. step6->step7 end End: Solubility Determined step7->end

Caption: Experimental workflow for determining this compound solubility.

1. Objective: To determine the approximate solubility of this compound in commonly used experimental buffers.

2. Materials:

  • This compound powder

  • Ethanol (ACS grade or higher)

  • Experimental Buffers (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl, HEPES) at various concentrations and pH values.

  • Vortex mixer

  • Calibrated micropipettes

  • Clear glass or plastic vials

3. Methodology:

  • Step 1: Preparation of Stock Solution

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in 100% ethanol to prepare a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.

  • Step 2: Buffer Preparation

    • Prepare the desired experimental buffers at the intended concentrations and pH values.

  • Step 3: Titration

    • Aliquot a precise volume (e.g., 1 mL) of the first buffer to be tested into a clear vial.

    • Using a micropipette, add a small, known volume (e.g., 2 µL) of the this compound stock solution to the buffer.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Visually inspect the solution against a dark background for any signs of precipitation or turbidity.

    • Continue adding small increments of the stock solution, vortexing, and inspecting after each addition.

  • Step 4: Endpoint Determination

    • The endpoint is reached when the first sign of persistent, faint cloudiness or precipitation is observed that does not disappear upon further vortexing.

    • Record the total volume of the this compound stock solution added to reach the endpoint.

  • Step 5: Calculation of Approximate Solubility

    • Calculate the approximate solubility using the following formula:

      • Solubility (mg/mL) = (Concentration of Stock Solution (mg/mL) × Total Volume of Stock Added (mL)) / Final Volume of Solution (mL)

  • Step 6: Repeat for Other Buffers

    • Repeat steps 3-5 for each experimental buffer to be tested.

4. Data Recording:

  • Maintain a clear record of the buffer composition (name, concentration, pH), the volume of buffer used, the concentration of the this compound stock solution, and the volume of stock solution added to reach the endpoint for each buffer. Present the final calculated solubilities in a table for easy comparison.

References

Technical Support Center: Accurate Carbethopendecinium Bromide MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the accuracy of Minimum Inhibitory Concentration (MIC) determination for Carbethopendecinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its MIC determination important?

This compound is a quaternary ammonium (B1175870) compound (QAC) used as an antiseptic and disinfectant.[1] Determining its accurate MIC, the lowest concentration that inhibits the visible growth of a microorganism, is crucial for evaluating its efficacy against various pathogens, establishing effective concentrations for use in formulations, and monitoring for the development of microbial resistance.

Q2: Which standard methods are recommended for this compound MIC determination?

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended. The most common methods are broth microdilution and agar (B569324) dilution.[2] These methods provide a systematic way to test a range of concentrations of the antimicrobial agent against a standardized inoculum of the test microorganism.

Q3: Are there established CLSI or EUCAST quality control (QC) ranges specific to this compound?

As of the latest information, specific CLSI or EUCAST quality control (QC) ranges for this compound have not been established. In such cases, it is recommended to use standard QC strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, and to establish in-house QC ranges based on repeated testing. This allows for monitoring the consistency and accuracy of the testing procedure.

Q4: What is the mechanism of action of this compound?

As a quaternary ammonium compound, this compound acts as a membrane-active agent. It interacts with the cytoplasmic membrane of bacteria, leading to disorganization of the membrane, leakage of intracellular components, and ultimately, cell death.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC experiments.

Issue Potential Cause(s) Recommended Action(s)
Inconsistent MIC values between experiments 1. Inoculum variability: The density of the bacterial suspension was not consistent. 2. Media composition: Different batches or preparations of Mueller-Hinton Broth (MHB) or Agar (MHA) were used. 3. Incubation conditions: Fluctuations in temperature or incubation time.1. Standardize inoculum: Always prepare the inoculum to a 0.5 McFarland standard and verify the colony forming units (CFU)/mL. 2. Use consistent media: Use the same lot of media for a set of experiments. If a new lot is used, perform a QC check with reference strains. 3. Maintain stable incubation: Ensure incubators are properly calibrated and maintain a consistent temperature (typically 35°C ± 2°C) for the specified duration (usually 16-20 hours for broth microdilution).
"Skipped" wells (growth in higher concentration wells but not in lower ones) 1. Pipetting errors: Inaccurate serial dilutions leading to incorrect concentrations in the wells. 2. Contamination: Introduction of a resistant contaminant into a single well. 3. Compound precipitation: this compound may precipitate at higher concentrations in the test medium.1. Review pipetting technique: Ensure proper mixing and accurate volume transfer during serial dilutions. Use calibrated pipettes. 2. Ensure aseptic technique: Perform all manipulations in a sterile environment to prevent contamination. 3. Check solubility: Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent for the stock solution or modifying the test medium (though this may affect the MIC).
No growth in the positive control well 1. Inactive inoculum: The bacterial culture used for the inoculum was not viable. 2. Contamination of media: The growth medium may be contaminated with an inhibitory substance.1. Verify inoculum viability: Always prepare a fresh inoculum from an overnight culture. Streak the inoculum on an agar plate to confirm viability. 2. Test media sterility: Incubate an uninoculated well or plate of the media to check for sterility.
Higher than expected MIC values for QC strains 1. Resistant QC strain: The QC strain may have developed resistance or a less susceptible variant was selected. 2. Inoculum too dense: A higher than standard inoculum can lead to higher MIC values (inoculum effect). 3. Binding of the compound: this compound, being a cationic molecule, might bind to anionic components of the test medium or plasticware, reducing its effective concentration.1. Use a fresh QC strain: Obtain a new, certified culture of the QC strain. 2. Re-standardize inoculum: Carefully prepare the inoculum to a 0.5 McFarland standard. 3. Consider alternative labware: If binding is suspected, using low-binding microplates might be an option, but this would require re-validation of the assay.
Representative MIC Data for Quaternary Ammonium Compounds (QACs)

While specific, standardized MIC data for this compound is not widely available, the following table provides a general reference for expected MIC ranges of other QACs against common bacterial species. These values are compiled from various research studies and should be used for informational purposes only.

Quaternary Ammonium Compound Organism Reported MIC Range (µg/mL)
Benzalkonium ChlorideStaphylococcus aureus2 - 64
Benzalkonium ChlorideEscherichia coli16 - 64
Benzalkonium ChloridePseudomonas aeruginosa8 - 128
Didecyldimethylammonium chloride (DDAC)Pseudomonas aeruginosa8 - 128

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the general principles outlined by CLSI and EUCAST for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL down to 0.125 µg/mL.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the total volume to 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

MIC_Workflow prep_stock Prepare Carbethopendecinium bromide Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic troubleshoot Troubleshoot (If results are invalid) read_mic->troubleshoot Invalid Results report_results Report Results read_mic->report_results Valid Results troubleshoot->prep_stock

Caption: Workflow for MIC determination by broth microdilution.

Troubleshooting_Logic start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization start->check_inoculum check_media Check Media Consistency start->check_media check_incubation Confirm Incubation Parameters start->check_incubation check_pipetting Review Pipetting Technique start->check_pipetting resolution Consistent Results check_inoculum->resolution check_media->resolution check_incubation->resolution check_pipetting->resolution

Caption: Logic diagram for troubleshooting inconsistent MIC results.

QAC_Action qac This compound (Quaternary Ammonium Compound) cell_wall Bacterial Cell Wall qac->cell_wall Adsorption & Penetration cytoplasmic_membrane Cytoplasmic Membrane cell_wall->cytoplasmic_membrane disruption Membrane Disruption cytoplasmic_membrane->disruption Interaction with lipids and proteins leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Simplified signaling pathway for QAC antimicrobial action.

References

Minimizing cytotoxicity of Carbethopendecinium bromide in cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Carbethopendecinium bromide (CPB) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Septonex) is a quaternary ammonium (B1175870) compound (QAC) used as an antiseptic and disinfectant.[1][2] Its primary mechanism of action involves the disruption of microbial and mammalian cell membranes due to its cationic surfactant properties.[3] The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[4]

Q2: Why am I observing high levels of cell death in my experiments with CPB?

High levels of cell death are a common observation with CPB and other QACs due to their inherent cytotoxicity.[5] The cytotoxicity is dose- and time-dependent and is primarily mediated through mitochondrial dysfunction.[6] At lower concentrations, CPB can induce apoptosis, while at higher concentrations, it can lead to rapid necrotic cell death.[6]

Q3: What are the typical signs of CPB-induced cytotoxicity in cell culture?

Signs of CPB-induced cytotoxicity include:

  • Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced cell viability: A significant decrease in the number of viable cells as measured by assays like MTT or Trypan Blue exclusion.[7]

  • Induction of apoptosis: Increased staining with markers like Annexin V, indicating the externalization of phosphatidylserine.[8]

  • Decreased metabolic activity: Reduced signal in metabolic assays such as MTT, XTT, or resazurin-based assays.[9]

Q4: Is the cytotoxicity of CPB reversible?

The reversibility of CPB's cytotoxic effects depends on the concentration and exposure time. At low concentrations and for short exposure times, cells may recover if the compound is removed. However, prolonged exposure or high concentrations can lead to irreversible damage and cell death.

Q5: How can I determine a safe working concentration for CPB in my specific cell line?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of CPB for your specific cell line. This will help you identify a concentration range that is effective for your intended application (e.g., antimicrobial) while minimizing cytotoxicity to your cultured cells. A standard approach is to use a cell viability assay like the MTT assay.[5]

Troubleshooting Guides

Issue 1: Excessive Cell Death Even at Low CPB Concentrations
Possible Cause Troubleshooting Step
High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to cytotoxic agents.Perform a literature search for reported IC50 values of CPB or similar QACs on your cell line or related cell types. If no data is available, conduct a preliminary dose-response experiment with a wide range of CPB concentrations (e.g., from nanomolar to high micromolar) to determine the sensitivity of your specific cells.
Incorrect CPB concentration: Errors in calculation or dilution can lead to unintentionally high concentrations.Double-check all calculations and ensure proper dilution of your stock solution. It is advisable to prepare fresh dilutions for each experiment.
Prolonged exposure time: The cytotoxic effects of CPB are time-dependent.Optimize the incubation time. Start with shorter exposure periods and assess cell viability at different time points to find a window where the desired effect is achieved with minimal cytotoxicity.
Suboptimal cell culture conditions: Stressed cells are more susceptible to toxic insults.Ensure your cells are healthy and in the logarithmic growth phase before treatment. Maintain optimal culture conditions (e.g., temperature, CO2, humidity) and use high-quality reagents.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Possible Cause Troubleshooting Step
Variability in cell passage number: Cellular characteristics, including sensitivity to drugs, can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent cell density at the time of treatment: The number of cells can influence the effective concentration of the compound per cell.Standardize the cell seeding density and ensure a consistent level of confluency at the start of each experiment.
Degradation of CPB stock solution: Improper storage can lead to a loss of potency.Store the CPB stock solution according to the manufacturer's instructions, protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.[10]
Contamination of cell cultures: Bacterial or mycoplasma contamination can affect cell health and response to treatment.Regularly check your cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[11]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of quaternary ammonium compounds similar to this compound in various cell lines. Note that specific IC50 values for CPB are not widely available in the public domain, and these values for related compounds should be used as a reference to estimate the potential cytotoxic range.

CompoundCell LineAssayExposure TimeIC50 / ResultReference
Benzalkonium chloride (BAC)Human Conjunctival CellsNeutral Red15 minutesSignificant decrease in membrane integrity at 0.005% - 0.01%[5]
Cetyltrimethylammonium bromide (CTAB)Zebrafish Liver (ZFL) CellsMTTNot specifiedStrong cytotoxicity with EC50 in the low µg/mL range[5]
Ester-bonded GQASsHeLa CellsCCK8Not specifiedIC50 values ranged from 21.01 to 36.24 µmol·L⁻¹[12]
bis-QACs (4DTBP-6,8)Artificial Human Skin Model (TESTSKIN)Not specifiedNot specifiedLD50 of 67 µM[13]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the concentration of CPB that inhibits 50% of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CPB)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • CPB Treatment: Prepare a series of dilutions of CPB in complete medium. Remove the old medium from the wells and add 100 µL of the different CPB concentrations. Include a vehicle control (medium with the same concentration of solvent used for CPB, if any) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the CPB concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CPB)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of CPB for the chosen duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways

// Nodes CPB [label="Carbethopendecinium\nBromide (CPB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; MMP [label="Decreased Mitochondrial\nMembrane Potential", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum\n(ER) Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis\n(at high conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CPB -> Membrane; CPB -> Mitochondria; Membrane -> Necrosis; Mitochondria -> ROS; Mitochondria -> MMP; Mitochondria -> ER_Stress; ROS -> Caspase_Activation; MMP -> Caspase_Activation; ER_Stress -> Caspase_Activation; Caspase_Activation -> Apoptosis; } dot

Caption: Proposed signaling pathway for CPB-induced cytotoxicity.

Experimental Workflow

// Nodes Start [label="Start: Healthy Cell\nCulture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dose_Response [label="1. Dose-Response\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_IC50 [label="2. Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Select_Concentrations [label="3. Select Sub-lethal\nConcentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="4. Mechanism of Action\n(e.g., Annexin V/PI)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="5. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dose_Response; Dose_Response -> Determine_IC50; Determine_IC50 -> Select_Concentrations; Select_Concentrations -> Mechanism_Study; Mechanism_Study -> Data_Analysis; Data_Analysis -> Conclusion; } dot

Caption: Experimental workflow for assessing CPB cytotoxicity.

Troubleshooting Logic

// Nodes Problem [label="Excessive Cell Death?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conc [label="Concentration\nVerified?"]; Check_Time [label="Exposure Time\nOptimized?"]; Check_Health [label="Cells Healthy\nPre-treatment?"]; Solution1 [label="Recalculate and\nprepare fresh dilutions", rect_node, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Perform time-course\nexperiment", rect_node, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Standardize cell culture\npractice", rect_node, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Check_Conc [label="Yes"]; Check_Conc -> Check_Time [label="Yes"]; Check_Conc -> Solution1 [label="No"]; Check_Time -> Check_Health [label="Yes"]; Check_Time -> Solution2 [label="No"]; Check_Health -> Success [label="Yes"]; Check_Health -> Solution3 [label="No"]; Solution1 -> Check_Conc; Solution2 -> Check_Time; Solution3 -> Check_Health; } dot

Caption: A logical approach to troubleshooting high cytotoxicity.

References

Technical Support Center: Analysis of Carbethopendecinium Bromide and Similar Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Carbethopendecinium bromide (CPDB) from other structurally similar quaternary ammonium (B1175870) compounds (QACs).

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in separating this compound (CPDB) from other QACs like benzalkonium chloride and cetylpyridinium (B1207926) chloride?

A1: The primary challenges in separating CPDB and similar QACs stem from their shared physicochemical properties. As cationic surfactants, they have a permanent positive charge and a long hydrophobic alkyl chain. This dual nature leads to several analytical difficulties:

  • Poor retention on traditional reversed-phase columns: The high polarity of the charged head group results in insufficient retention on standard C18 or C8 columns.

  • Peak tailing: Strong interactions between the cationic analytes and residual silanol (B1196071) groups on silica-based columns can cause significant peak tailing, leading to poor resolution and inaccurate quantification.

  • Co-elution: The structural similarity of different QACs, especially those with varying alkyl chain lengths (homologs), makes them difficult to separate from one another.

  • Limited UV absorbance: Many QACs lack a strong chromophore, which can result in low sensitivity when using UV detectors.

To overcome these challenges, specialized chromatographic techniques are often required, such as ion-pair chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), or mixed-mode chromatography.

Q2: What is ion-pair chromatography and how can it be used for CPDB analysis?

A2: Ion-pair chromatography is a technique used in reversed-phase HPLC to improve the retention and peak shape of ionic compounds like CPDB.[1] An ion-pairing reagent, which is a large counter-ion with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase.[1][2] This reagent forms a neutral ion-pair with the positively charged QAC.[1] The resulting neutral complex has increased hydrophobicity and is better retained on a reversed-phase column.[1]

Q3: Are there alternatives to ion-pair chromatography for separating QACs?

A3: Yes, several modern chromatographic techniques offer excellent alternatives to ion-pair chromatography, often providing better compatibility with mass spectrometry (MS):

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention and separation of polar compounds like QACs.[3]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities on the stationary phase.[4] This dual mechanism allows for the simultaneous separation of compounds with a wide range of polarities and is particularly effective for ionic and hydrophobic analytes like QACs.[4]

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field.[5] It is a high-efficiency technique that can provide excellent resolution for charged molecules like QACs and often requires minimal sample preparation.[5]

Q4: Can you provide a starting point for developing an HPLC method for CPDB?

A4: A validated HPLC method for this compound has been developed.[6] A good starting point would be to use a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and a phosphate (B84403) buffer. The pH of the buffer should be adjusted to optimize the peak shape. Gradient elution may be necessary to separate CPDB from other QACs or impurities.

Q5: How can I troubleshoot peak tailing when analyzing CPDB and other QACs?

A5: Peak tailing is a common issue in QAC analysis. Here's a troubleshooting guide:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the cationic QACs.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping minimize the number of accessible silanol groups.

  • Employ Ion-Pairing Reagents: As discussed in Q2, ion-pairing reagents can effectively mask the charge of the QACs and reduce interactions with the stationary phase.

  • Consider HILIC or Mixed-Mode Chromatography: These techniques are inherently better suited for polar and charged analytes and can often eliminate peak tailing issues.

  • Check for Column Contamination: Strongly retained sample components can accumulate on the column and cause peak distortion. Flushing the column with a strong solvent or using a guard column can help.[7]

Troubleshooting Guides

HPLC Method Development for CPDB and Similar QACs

This guide provides a systematic approach to developing a robust HPLC method for the separation of CPDB from other QACs.

HPLC_Method_Development start Define Separation Goal (e.g., CPDB from Benzalkonium Chloride) col_select Column Selection start->col_select rp Reversed-Phase (C18) + Ion-Pairing col_select->rp hilic HILIC col_select->hilic mmc Mixed-Mode col_select->mmc mob_phase Mobile Phase Optimization rp->mob_phase hilic->mob_phase mmc->mob_phase rp_mob Acetonitrile/Water with Ion-Pair Reagent (e.g., SDS) mob_phase->rp_mob If RP hilic_mob High Acetonitrile with Aqueous Buffer (e.g., Ammonium Formate) mob_phase->hilic_mob If HILIC mmc_mob Acetonitrile/Water with Buffer (pH & Ionic Strength) mob_phase->mmc_mob If MMC gradient Gradient Elution Optimization rp_mob->gradient hilic_mob->gradient mmc_mob->gradient temp Temperature Optimization gradient->temp detect Detector Selection (UV or MS) temp->detect validate Method Validation (ICH Guidelines) detect->validate

Caption: HPLC Method Development Workflow for QACs.

Troubleshooting Common HPLC Issues in QAC Analysis

This guide addresses frequent problems encountered during the HPLC analysis of CPDB and other QACs.

issue [label="{Problem

|Possible Causes|Solutions}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

peak_tailing [label="{Peak Tailing| - Silanol Interactions\n- Column Overload\n- Inappropriate Mobile Phase pH| - Use end-capped column\n- Lower sample concentration\n- Adjust mobile phase pH\n- Use ion-pairing reagent}", fillcolor="#FBBC05", fontcolor="#202124"]; poor_retention [label="{Poor Retention| - High analyte polarity\n- Insufficient hydrophobic interaction| - Use ion-pairing reagent\n- Switch to HILIC or Mixed-Mode column\n- Decrease organic content in mobile phase}", fillcolor="#34A853", fontcolor="#FFFFFF"]; baseline_drift [label="{Baseline Drift| - Column bleed\n- Contaminated mobile phase\n- Temperature fluctuations| - Use a stable column\n- Prepare fresh mobile phase\n- Use a column oven}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ghost_peaks [label="{Ghost Peaks| - Sample carryover\n- Contaminated injector or syringe| - Implement a needle wash step\n- Clean the injection system}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

issue -> peak_tailing [style=invis]; issue -> poor_retention [style=invis]; issue -> baseline_drift [style=invis]; issue -> ghost_peaks [style=invis]; } .dot

Caption: Common HPLC Troubleshooting for QACs.

Experimental Protocols

Capillary Electrophoresis (CE) Method for this compound

This protocol is adapted from a validated method for the determination of CPDB in eye drops.[8]

Instrumentation:

  • Capillary Electrophoresis system with a capacitively coupled contactless conductivity detector (C4D).

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60.5 cm total length).

Reagents:

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • 2-hydroxypropyl-β-cyclodextrin

  • L-arginine (Internal Standard)

  • This compound reference standard

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 30 mM MES buffer, adjust to pH 7.0 with sodium hydroxide. Add 2-hydroxypropyl-β-cyclodextrin to a final concentration of 12.5 mg/mL and acetonitrile to 20% (v/v).

  • Standard and Sample Preparation: Prepare a stock solution of CPDB and L-arginine in the BGE. Prepare calibration standards by diluting the stock solution. Dilute samples appropriately with the BGE containing the internal standard.

  • CE Conditions:

    • Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 6 s).

    • Separation Voltage: 30 kV.

    • Temperature: 25 °C.

  • Detection: Monitor the signal using the C4D.

  • Quantification: Calculate the ratio of the peak area of CPDB to the peak area of the internal standard for quantification.

General Protocol for Sample Preparation from Pharmaceutical Formulations

Proper sample preparation is crucial for accurate analysis.[9]

  • Initial Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable solvent. For QACs, a mixture of water and an organic solvent like methanol (B129727) or acetonitrile is often a good starting point.

  • Extraction (if necessary): For complex matrices like creams or ointments, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the QACs from interfering excipients.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the analytical instrument.

  • Dilution: Dilute the filtered sample to a concentration within the linear range of the analytical method.

Data Presentation

Comparison of Analytical Techniques for QACs
FeatureReversed-Phase HPLC with Ion-PairingHILICMixed-Mode ChromatographyCapillary Electrophoresis
Principle Separation based on hydrophobicity of the neutral ion-pair.Partitioning between a polar stationary phase and a less polar mobile phase.[3]Combination of reversed-phase and ion-exchange interactions.[4]Separation based on electrophoretic mobility in an electric field.[5]
Advantages Utilizes common C18 columns; extensive literature available.Excellent for polar compounds; MS-friendly mobile phases.[3]High selectivity for complex mixtures; can separate polar and non-polar analytes.[4]High separation efficiency; low sample and solvent consumption.[5]
Disadvantages Long equilibration times; not ideal for MS; can be complex to troubleshoot.Requires careful mobile phase control; potential for silanol interactions.Can be complex to develop methods due to dual retention mechanisms.Lower concentration sensitivity for some detectors; potential for adsorption to capillary wall.
Typical Analytes Cationic and anionic compounds.Highly polar and hydrophilic compounds.Mixtures of ionic, polar, and non-polar compounds.Charged molecules (ions).
Quantitative Data from a Validated CE Method for this compound

The following data is from a published study on the determination of CPDB in eye drops using Capillary Electrophoresis.[8]

ParameterValue
Linearity Range 25 - 400 µg/mL
Correlation Coefficient (r²) 0.9992
Limit of Detection (LOD) 7 µg/mL
Limit of Quantification (LOQ) 25 µg/mL
Repeatability (RSD%) 1.96% (for peak area ratio)
Recovery 100.27 - 104.22%

Signaling Pathways and Analytical Considerations

While the prompt requested information on signaling pathways, it's important to clarify the context for analytical method development. This compound's primary mechanism of action as an antiseptic is the disruption of microbial cell membranes due to its cationic surfactant properties. This mechanism does not typically involve specific signaling pathways in the way a targeted drug might.

For the purpose of analytical chemistry, the "mechanism" of interference is not related to biological signaling but rather to the physicochemical properties of the molecule. The challenges in separating CPDB arise from its permanent positive charge and hydrophobicity, leading to interactions with the analytical column and difficulties in achieving good chromatographic performance. Therefore, the focus of troubleshooting and method development should be on managing these physicochemical interactions rather than considering biological signaling pathways.

The logical relationship for analytical method development is therefore based on the properties of the analyte and the principles of the separation technique, as illustrated in the workflow diagrams above.

References

Enhancing the solubility of Carbethopendecinium bromide for in vitro studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Carbethopendecinium bromide for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation upon dilution in buffer or media The concentration of this compound exceeds its solubility limit in the final solution. Buffers with high salt concentrations can sometimes reduce the solubility of quaternary ammonium (B1175870) compounds.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., water, ethanol (B145695), or a co-solvent system) and dilute it to the final working concentration immediately before use.- Consider using a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) to form an inclusion complex and increase aqueous solubility.[1]- Test the solubility in different buffers to identify one that is more compatible.
Cloudiness or opalescence in the stock solution The compound may not be fully dissolved or may be forming micelles at high concentrations.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Inconsistent experimental results This could be due to incomplete solubilization, precipitation during the experiment, or degradation of the compound.- Ensure complete dissolution of the compound before each experiment.- Prepare fresh solutions for each experiment to avoid potential degradation over time.- Visually inspect solutions for any signs of precipitation before and during the experiment.
High cellular toxicity observed at expected effective concentrations The inherent cytotoxic nature of quaternary ammonium compounds. The solvent used for the stock solution (e.g., ethanol) may also be contributing to toxicity.- Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.- Ensure the final concentration of any organic solvent (e.g., ethanol) in the cell culture medium is minimal (typically <0.5%) and include a vehicle control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: Why am I observing precipitation of this compound in my cell culture medium?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the complex mixture of salts, proteins, and other components of your cell culture medium. The pH of the medium and the presence of certain ions can also influence its solubility.

Q3: How can I enhance the solubility of this compound for my in vitro study?

A3: A highly effective method is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). Cyclodextrins can encapsulate the hydrophobic parts of the this compound molecule, forming an inclusion complex that has significantly increased aqueous solubility.[1][3] The use of a co-solvent like ethanol in the initial stock preparation can also be beneficial, provided the final concentration in the assay is kept low to avoid solvent-induced cytotoxicity.

Q4: Is this compound toxic to mammalian cells?

A4: Yes, as a quaternary ammonium compound, this compound exhibits cytotoxic properties, primarily by disrupting cell membranes.[4] It is crucial to determine the cytotoxic concentration range for your specific cell line using assays such as MTT or LDH release before proceeding with functional experiments. Quaternary ammonium compounds have been shown to induce apoptosis in cancer cells.[5]

Q5: What is the mechanism of action of this compound on mammalian cells?

A5: The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of the cell membrane's integrity due to the interaction of the positively charged head group and the hydrophobic alkyl chain with the phospholipid bilayer. This can lead to leakage of intracellular components and cell death.[4] Additionally, these compounds can induce cellular stress responses, including the production of reactive oxygen species (ROS) and activation of signaling pathways such as the MAPK pathway, which can lead to apoptosis.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile deionized water or absolute ethanol

    • Sterile, conical tubes (1.5 mL or 15 mL)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the required volume of sterile deionized water or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, gently warm the solution to 37°C or sonicate for 5-10 minutes.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Protocol 2: Enhancing Solubility with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD)
  • Materials:

    • This compound powder

    • 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)

    • Sterile deionized water

    • Sterile, conical tubes

    • Magnetic stirrer and stir bar (optional)

    • Vortex mixer

  • Procedure:

    • Prepare a solution of 2-HP-β-CD in sterile deionized water at a desired concentration (e.g., 10% w/v). Stir until fully dissolved.

    • Weigh the this compound powder.

    • Slowly add the this compound powder to the 2-HP-β-CD solution while continuously vortexing or stirring. A molar ratio of 1:1 to 1:2 (this compound:2-HP-β-CD) is a good starting point.

    • Continue to mix the solution at room temperature for 1-2 hours to allow for the formation of the inclusion complex.

    • Sterilize the final solution using a 0.22 µm syringe filter.

    • Store the complexed stock solution at 4°C.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation of Stock Solution cluster_enhance Solubility Enhancement with 2-HP-β-CD A Weigh Carbethopendecinium bromide Powder B Add Solvent (Water/Ethanol) A->B C Vortex/Sonicate to Dissolve B->C D Sterile Filter (0.22 µm) C->D I Dilute to Working Concentration in Cell Culture Medium D->I E Prepare 2-HP-β-CD Solution F Add Carbethopendecinium bromide to 2-HP-β-CD Solution E->F G Mix for 1-2 hours F->G H Sterile Filter (0.22 µm) G->H H->I J Perform In Vitro Assay I->J K Analyze Results J->K

Caption: Workflow for preparing and enhancing the solubility of this compound.

Postulated Signaling Pathway of this compound in Mammalian Cells

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects CB Carbethopendecinium bromide Membrane Membrane Disruption CB->Membrane Direct Interaction ROS Increased ROS Production CB->ROS Induction of Oxidative Stress Leakage Leakage of Intracellular Components Membrane->Leakage Necrosis Necrosis Leakage->Necrosis MAPK MAPK Pathway Activation (p38, ERK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Postulated signaling pathways of this compound in mammalian cells.

References

Best practices for handling and storage of Carbethopendecinium bromide to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Carbethopendecinium bromide to maintain its activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2][3] It is a white to yellowish crystalline powder and should be protected from moisture to prevent degradation and maintain its free-flowing nature.[4][5][6]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in water, ethanol, and chloroform.[4][5] For aqueous solutions, use sterile, purified water. Solutions should be stored in well-capped, non-reactive containers (e.g., borosilicate glass or compatible plastics) at room temperature, unless specific stability studies indicate otherwise. For long-term storage, refrigeration (2-8 °C) may be considered to minimize potential microbial growth, although the impact on the stability of the compound itself at these temperatures requires validation.

Q3: Is this compound sensitive to light?

Q4: What are the signs of this compound degradation?

A4: Physical signs of degradation in the powder form can include a change in color, clumping (due to moisture absorption), or a noticeable odor. For solutions, precipitation, discoloration, or a decrease in antimicrobial activity are indicators of degradation. A quantitative assessment of its concentration using a suitable analytical method, such as HPLC or capillary electrophoresis, is the most reliable way to determine its stability.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Antimicrobial Activity Improper storage of the stock powder (e.g., exposure to moisture).Ensure the powder is stored in a desiccated, tightly sealed container at room temperature.
Degradation of the working solution due to improper storage (e.g., high temperature, light exposure).Prepare fresh solutions for critical experiments. Store solutions in a cool, dark place.
Incompatibility with other components in the experimental medium.Review the composition of your medium. Quaternary ammonium (B1175870) compounds can be inactivated by anionic detergents and other negatively charged molecules.
Incorrect pH of the solution.This compound is reported to be stable under a range of pH conditions, but extreme pH values should be avoided.[7] Verify the pH of your experimental setup.
Precipitation in Solution Exceeded solubility limit.Check the concentration of your solution. If necessary, dilute the solution or gently warm it to aid dissolution.
Incompatibility with the solvent or other solutes.Ensure all components of your solution are compatible. Precipitation can occur if the compound interacts with other ions to form an insoluble salt.
Low-temperature storage.If solutions are refrigerated, allow them to equilibrate to room temperature before use. Some precipitation upon cooling may be reversible.
Inconsistent Experimental Results Inaccurate initial weighing of the compound.Use a calibrated analytical balance and ensure the powder is dry before weighing.
Pipetting errors when preparing dilutions.Use calibrated pipettes and proper pipetting techniques.
Fluctuation in experimental conditions (e.g., temperature, incubation time).Standardize all experimental parameters.

Stability of Quaternary Ammonium Compounds (QACs)

While specific stability data for this compound is limited in publicly available literature, the following table, based on general data for other quaternary ammonium compounds, can provide guidance on expected stability under various temperature conditions.

TemperatureExpected Stability of QAC Solutions
40 °C Generally stable for several weeks to months.
25 °C (Room Temperature) Expected to be stable for extended periods (months to years).
4 °C (Refrigerated) High stability, often the preferred condition for long-term storage of solutions.

Note: This data is for general guidance. It is highly recommended to perform a stability study for your specific formulation and storage conditions.

Experimental Protocols

Protocol for Assessing the Concentration of this compound using Capillary Electrophoresis (CE)

This protocol is adapted from a method developed for the determination of this compound in eye drops.[8]

1. Materials and Reagents:

  • This compound standard
  • 2-(N-morpholino)ethanesulfonic acid (MES)
  • 2-hydroxypropyl-β-cyclodextrin
  • Acetonitrile (B52724)
  • L-arginine (internal standard)
  • Purified water
  • Uncoated fused silica (B1680970) capillary (e.g., 50 µm i.d., 60.5 cm total length)

2. Preparation of the Background Electrolyte (BGE):

  • Prepare a solution containing 30 mM MES, 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin, and 20% (v/v) of acetonitrile in purified water.
  • Adjust the pH to 7.0.

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound in the BGE.
  • Prepare a series of calibration standards by diluting the stock solution with the BGE to concentrations ranging from 25 to 400 µg/mL.
  • Add L-arginine as an internal standard to each standard and sample solution to a final concentration of 500 µg/mL.
  • Prepare your experimental samples by diluting them with the BGE to fall within the calibration range.

4. CE Analysis:

  • Capillary: Uncoated fused silica capillary.
  • Temperature: 25 °C.
  • Voltage: 30 kV.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 6 seconds).
  • Detection: Capacitively coupled contactless conductivity detection.

5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
  • Determine the concentration of this compound in your samples using the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Loss of this compound Activity start Start: Loss of Activity Observed check_storage Check Storage Conditions of Powder and Solutions start->check_storage improper_storage Improper Storage (Moisture, High Temp, Light) check_storage->improper_storage prepare_fresh Prepare Fresh Solution from Properly Stored Powder improper_storage->prepare_fresh Yes check_protocol Review Experimental Protocol improper_storage->check_protocol No retest Retest Activity prepare_fresh->retest problem_solved Problem Resolved retest->problem_solved incompatibility Potential Incompatibility (e.g., with anionic compounds)? check_protocol->incompatibility reformulate Reformulate or Purify System incompatibility->reformulate Yes check_pH Check pH of the Medium incompatibility->check_pH No reformulate->retest improper_pH Is pH at an Extreme Level? check_pH->improper_pH improper_pH->retest No adjust_pH Adjust pH to Neutral or Recommended Range improper_pH->adjust_pH Yes adjust_pH->retest

Caption: Troubleshooting workflow for loss of this compound activity.

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Start: Prepare Solution of Known Concentration t0_analysis Time=0 Analysis: Determine Initial Concentration (C0) start->t0_analysis storage Store Aliquots Under Different Conditions (e.g., Temp, Light) t0_analysis->storage sampling Withdraw Samples at Defined Time Points (t1, t2, ...) storage->sampling sampling->sampling Next Time Point analysis Analyze Sample Concentration (Ct) using Validated Method (e.g., CE) sampling->analysis data_analysis Calculate % Remaining Activity: (Ct/C0) * 100 analysis->data_analysis evaluation Evaluate Stability and Determine Shelf-Life data_analysis->evaluation

Caption: Workflow for conducting a stability study of this compound.

References

Validation & Comparative

A Comparative Guide to UPLC and Other Methods for Carbethopendecinium Bromide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative Ultra-Performance Liquid Chromatography (UPLC) method with alternative analytical techniques for the quantification of Carbethopendecinium bromide. The information is compiled from published research on this compound and other quaternary ammonium (B1175870) compounds, adhering to the principles of analytical method validation outlined in the ICH guidelines.[1][2][3][4]

Introduction to this compound

This compound is a quaternary ammonium compound utilized as an antiseptic and disinfectant.[5] Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control in pharmaceutical formulations. This guide explores and compares different analytical methodologies for this purpose.

Methodology Comparison

This section details the experimental protocols and performance data for three analytical methods: a representative UPLC method, a validated Capillary Electrophoresis (CE) method, and a Spectrophotometric method.

Ultra-Performance Liquid Chromatography (UPLC)

While a specific, validated UPLC method for this compound is not extensively documented in the available literature, a representative method can be detailed based on the analysis of similar quaternary ammonium compounds and general UPLC method development principles.[6][7][8] UPLC offers advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[7]

Experimental Protocol (Representative)

A typical UPLC method for a quaternary ammonium compound like this compound would involve the following:

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Approximately 0.3 - 0.5 mL/min.

  • Column Temperature: Controlled, typically around 30-40°C.

  • Detection Wavelength: UV detection, likely in the range of 200-300 nm.

  • Injection Volume: A small volume, typically 1-5 µL.

Data Presentation: UPLC Method Validation Parameters (Representative)

The following table summarizes the expected performance of a validated UPLC method for this compound, based on typical values for similar compounds and ICH guidelines.[6][9][10][11]

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Specificity No interference from placebo or degradation products
Robustness Unaffected by minor changes in method parameters
Capillary Electrophoresis (CE)

A validated capillary electrophoresis method for the determination of this compound in eye drops has been published, providing a direct comparison.[12][13]

Experimental Protocol

  • Instrumentation: Capillary electrophoresis system with a capacitively coupled contactless conductivity detector.[12][13]

  • Capillary: Uncoated fused silica (B1680970) capillary (50 µm internal diameter).[12][13]

  • Background Electrolyte (BGE): 30 mM 2-(N-morpholino)ethanesulfonic acid (MES), 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin, and 20% v/v of acetonitrile, at pH 7.0.[12][13]

  • Separation Voltage: 30 kV.[12][13]

  • Temperature: 25°C.[12][13]

  • Injection: Hydrodynamic injection at 50 mbar for 6 seconds.[12][13]

  • Internal Standard: L-arginine (500 µg/mL).[12][13]

Data Presentation: Capillary Electrophoresis Method Validation Parameters

Validation ParameterReported Performance
Linearity Range 25 - 400 µg/mL
Linearity (r²) 0.9992
Accuracy (% Recovery) 100.27 - 104.22%
Precision (% RSD) ≤ 2.19%
Limit of Detection (LOD) 7 µg/mL
Specificity Potential interference from other quaternary ammonium ions
Spectrophotometric Method

Spectrophotometric methods offer a simpler and often more rapid approach for the quantification of quaternary ammonium compounds.[14]

Experimental Protocol

A common approach involves the formation of an ion-pair between the cationic this compound and an anionic dye. The resulting complex can be extracted into an organic solvent and quantified using a spectrophotometer at the wavelength of maximum absorbance of the complex.

Data Presentation: Spectrophotometric Method Validation Parameters

Validation ParameterReported Performance for a similar QAC
Linearity Range 0.5 - 10 mg L⁻¹
Linearity (r²) > 0.99
Accuracy (% Recovery) 81 - 97%
Limit of Detection (LOD) 0.53 mg L⁻¹
Limit of Quantification (LOQ) 1.77 mg L⁻¹

Visualized Workflows

The following diagrams illustrate the key workflows in the validation and selection of an analytical method for this compound quantification.

UPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Interference from placebo, impurities) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Prepare Validation Report robustness->documentation end Validated Method documentation->end

Caption: UPLC Method Validation Workflow based on ICH Q2(R2) Guidelines.

Method_Selection_Workflow start Start: Define Analytical Need req_sensitivity High Sensitivity & Specificity Required? start->req_sensitivity req_speed High Throughput / Speed Critical? req_sensitivity->req_speed Yes spectro Consider Spectrophotometry req_sensitivity->spectro No uplc Consider UPLC req_speed->uplc Yes ce Consider Capillary Electrophoresis req_speed->ce No end Select Method uplc->end ce->end spectro->end

Caption: Decision Workflow for Selecting a Quantification Method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • UPLC offers a powerful, though not yet specifically published, approach with high sensitivity, specificity, and speed, making it ideal for quality control and stability studies in a regulatory environment.

  • Capillary Electrophoresis is a validated and effective alternative, particularly suitable for separating this compound from other ions.

  • Spectrophotometry provides a simple, rapid, and cost-effective method for routine analysis where high sensitivity is not the primary concern.

Researchers and drug development professionals should select the method that best aligns with their analytical needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.

References

A Comparative Analysis of Carbethopendecinium Bromide and Cetylpyridinium Chloride as Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cationic quaternary ammonium (B1175870) surfactants, carbethopendecinium bromide and cetylpyridinium (B1207926) chloride. Both compounds are recognized for their antimicrobial properties and are utilized in various pharmaceutical and personal care products. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key comparative assays, and presents visual representations of their mechanisms and experimental workflows.

Physicochemical and Surfactant Properties

Both this compound and cetylpyridinium chloride are cationic surfactants that effectively reduce the surface tension of aqueous solutions and form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Table 1: Comparison of Physicochemical and Surfactant Properties

PropertyThis compoundCetylpyridinium Chloride
Molar Mass 422.48 g/mol [1]340.0 g/mol
Critical Micelle Concentration (CMC) Lower than Cetyltrimethylammonium Bromide (CTAB)[2]~0.0009–0.0011 M[3]
Surface Tension Reduction Data not available43 dyne/cm (0.1% aq. solution), 41 dyne/cm (1.0% aq. solution), 38 dyne/cm (10% aq. solution) at 25°C[4]

Antimicrobial Activity

Both surfactants exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Their primary mechanism of action involves the disruption of microbial cell membranes.[4]

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC)

MicroorganismThis compound (MIC)Cetylpyridinium Chloride (MIC)
Staphylococcus aureusData not available2 µg/mL (MSSA), 10 µg/mL (MRSA)
Streptococcus mutansData not available>99.9% reduction in viable bacteria at 0.075% concentration
Escherichia coliData not availableMICs range from 8 to 256 µg/ml for resistant strains
Pseudomonas aeruginosaData not availableData not available
Candida albicansData not availablePotent activity, but some azole-resistant strains show reduced susceptibility[5][6]

Note: The antimicrobial efficacy of cetylpyridinium chloride has been demonstrated to be greater against oral Gram-negative bacteria compared to a control mouthrinse.[7]

Cytotoxicity Profile

The cytotoxic effects of these surfactants are a critical consideration in their application, particularly in products intended for human use.

Table 3: Comparison of Cytotoxicity (IC50 Values)

Cell LineThis compound (IC50)Cetylpyridinium Chloride (IC50)
Human Lung Carcinoma (A549)Data not available5.79 µg/mL
Human Breast Cancer (MCF-7)Data not available6 µM
Non-tumor Human Breast (MCF-10A)Data not available8 µM
Human Periodontal Ligament CellsData not available0.001–0.002 mg/ml (48h)[8]
Primary Human KeratinocytesData not availableNon-cytotoxic at ≤ 15 µM[9]

Note: Cetylpyridinium chloride has been reported to be cytotoxic to keratinocytes and osteoblast precursor cells.[8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of a surfactant solution increases with concentration. At the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than individual surfactant ions. This change in slope is used to determine the CMC.

Protocol:

  • Prepare a stock solution of the surfactant (e.g., 0.01 M this compound or Cetylpyridinium Chloride) in deionized water.

  • Place a known volume of deionized water in a beaker with a magnetic stirrer and a conductivity probe.

  • Measure the initial conductivity of the water.

  • Titrate the stock surfactant solution into the beaker in small, precise increments.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Continue the titration well beyond the expected CMC.

  • Plot the conductivity as a function of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Surfactant Stock Solution C Titrate Stock Solution into Deionized Water A->C B Calibrate Conductivity Meter B->C D Record Conductivity after Each Addition C->D Equilibrate D->C Repeat E Plot Conductivity vs. Concentration D->E F Determine CMC from Slope Intersection E->F

Workflow for CMC determination by conductometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Prepare a series of twofold dilutions of the surfactant in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well. Include a growth control well with no surfactant.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the surfactant in which no visible growth is observed.

MIC_Determination_Workflow A Prepare Surfactant Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC E->F Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate C Treat Cells with Surfactant A->C B Prepare Surfactant Dilutions B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H Antimicrobial_Mechanism cluster_surfactant Cationic Surfactant cluster_cell Microbial Cell A Quaternary Ammonium Compound (QAC) B Negatively Charged Cell Membrane A->B Electrostatic Interaction C Membrane Disruption B->C D Leakage of Intracellular Contents C->D E Cell Death D->E

References

Cross-Validation of Analytical Methods for Carbethopendecinium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound widely used for its antiseptic and disinfectant properties, is crucial for quality control and formulation development in the pharmaceutical industry. The selection of a suitable analytical method is a critical step that influences the integrity of generated data. This guide provides a comprehensive cross-validation of prevalent analytical methods for this compound, presenting a comparative analysis of their performance based on available experimental data. This document aims to assist researchers in selecting the most appropriate method for their specific analytical needs by objectively comparing titrimetric, spectrophotometric, and chromatographic techniques.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of titrimetry, spectrophotometry, and capillary electrophoresis.

ParameterTitrimetry (Potentiometric)Spectrophotometry (Ion-Pair Extraction)Capillary Electrophoresis (CZE)
Principle Potentiometric titration of the quaternary ammonium cation with a standard anionic surfactant.Formation of a colored ion-pair complex with an indicator dye, followed by extraction and absorbance measurement.Separation based on the electrophoretic mobility of the cation in a capillary.
Linearity Range 1 - 1000 ppm[1][2]1x10⁻⁵ to 6x10⁻⁵ mol/L25 - 400 µg/mL
Limit of Detection (LOD) Not explicitly statedNot explicitly stated7 µg/mL
Accuracy (% Recovery) 94 - 104%[1][2]Reproducible with deviations within ±10% of the declared content100.27 - 104.22%
Precision (%RSD) Not explicitly statedNot explicitly stated< 2.19% (run-to-run repeatability)
Key Advantages Cost-effective, suitable for bulk drug analysis, high precision.Simple instrumentation, cost-effective.High separation efficiency, small sample volume, potential for high throughput.
Key Disadvantages Lower sensitivity compared to chromatographic methods, potential for matrix interference.Lower selectivity, potential for interference from other compounds forming ion-pairs.May require more complex method development, potential for adsorption of the analyte to the capillary wall.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical methods. The following sections provide the experimental protocols for the key techniques discussed.

Titrimetric Method (Potentiometric Titration)

This method is based on the potentiometric titration of the Carbethopendecinium cation with a standardized solution of an anionic surfactant, sodium lauryl sulfate (B86663). An ion-surfactant electrode is used to detect the endpoint of the titration.

Equipment:

  • Automatic Potentiometric Titrator (e.g., Metrohm Titrando system)[1]

  • Ion-Surfactant Electrode[1]

  • Ag/AgCl Reference Electrode[1]

  • Magnetic Stirrer

Reagents:

  • Standard Sodium Lauryl Sulfate (SLS) solution (e.g., 0.003 N)[1]

  • Deionized water

  • pH buffer solutions

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water to achieve a concentration within the range of 1-1000 ppm.[1][2]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the ion-surfactant electrode and the reference electrode in the solution.

  • Titration: Titrate the sample solution with the standardized sodium lauryl sulfate solution using the automatic titrator. The endpoint is determined by the inflection point of the titration curve.

  • Calculation: The concentration of this compound is calculated based on the volume of titrant consumed at the endpoint.

Spectrophotometric Method (Ion-Pair Extraction)

This method involves the formation of a colored ion-pair complex between the cationic this compound and an anionic dye, such as bromothymol blue or methyl orange. The complex is then extracted into an organic solvent, and the absorbance is measured.

Equipment:

  • UV-Vis Spectrophotometer

  • Separatory funnels

  • pH meter

Reagents:

  • This compound standard solution

  • Bromothymol blue or Methyl orange solution

  • Chloroform (B151607) or other suitable organic solvent

  • Buffer solutions (pH 3 and pH 10)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound within the concentration range of 1x10⁻⁵ to 6x10⁻⁵ mol/L.

  • Complex Formation and Extraction:

    • To each standard solution in a separatory funnel, add a specific volume of the indicator dye solution (bromothymol blue or methyl orange).

    • Adjust the pH of the aqueous phase (e.g., pH 3 or pH 10).

    • Add a measured volume of chloroform and shake vigorously for a specified period to extract the ion-pair complex.

    • Allow the phases to separate.

  • Absorbance Measurement: Collect the organic layer and measure its absorbance at the wavelength of maximum absorption for the ion-pair complex.

  • Sample Analysis: Repeat the procedure with the sample solution and determine the concentration from the calibration curve.

Capillary Electrophoresis (CZE)

This method separates this compound based on its electrophoretic mobility in a fused silica (B1680970) capillary under the influence of a high voltage.

Equipment:

  • Capillary Electrophoresis system with a capacitively coupled contactless conductivity detector (C⁴D)

  • Fused silica capillary

Reagents:

  • Background Electrolyte (BGE): A solution containing a suitable buffer (e.g., 30 mM 2-(N-morpholino)ethanesulfonic acid at pH 7.0), a cyclodextrin (B1172386) (e.g., 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin), and an organic modifier (e.g., 20% v/v of acetonitrile).

  • Internal Standard (IS): L-arginine (500 μg/mL).

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with appropriate solutions (e.g., 1 M NaOH, water, and BGE).

  • Sample and Standard Preparation: Prepare standard and sample solutions of this compound in the BGE, containing the internal standard.

  • Electrophoresis:

    • Inject the sample or standard solution into the capillary hydrodynamically.

    • Apply a high voltage (e.g., 30 kV) across the capillary.

    • The separated analytes are detected by the C⁴D detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Cross-Validation Workflow

The cross-validation of different analytical methods is a systematic process to ensure that the chosen methods are suitable for their intended purpose and provide comparable results.

Cross-Validation Workflow Define Define Analytical Requirements Method_Dev Method Development & Optimization Define->Method_Dev Titrimetry Titrimetry Method_Dev->Titrimetry Spectro Spectrophotometry Method_Dev->Spectro Chromo Chromatography (CE) Method_Dev->Chromo Val_Titri Validate Titrimetry Titrimetry->Val_Titri Val_Spectro Validate Spectrophotometry Spectro->Val_Spectro Val_Chromo Validate Chromatography Chromo->Val_Chromo Validation Individual Method Validation Comparative Comparative Analysis of Validation Data Val_Titri->Comparative Val_Spectro->Comparative Val_Chromo->Comparative Selection Select Optimal Method(s) for Routine Use Comparative->Selection

Caption: Workflow for the cross-validation of analytical methods.

References

Efficacy of Carbethopendecinium Bromide in Comparison to Other Quaternary Ammonium Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the antimicrobial efficacy of Carbethopendecinium bromide and other widely used quaternary ammonium (B1175870) compounds (QACs), namely Benzalkonium chloride and Cetylpyridinium chloride. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antiseptic and disinfectant research and development.

Introduction to Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are a class of cationic surfactants widely employed as antiseptics and disinfectants due to their broad-spectrum antimicrobial activity. Their molecular structure typically includes a positively charged nitrogen atom linked to four alkyl or aryl groups. This cationic nature is crucial for their interaction with negatively charged microbial cell membranes, which is the primary mechanism of their antimicrobial action.

This compound is a QAC used as an antiseptic and disinfectant, notably as the active ingredient in products like Septonex[1][2]. While it is recognized for its antibacterial effects, particularly against Gram-positive bacteria, publicly available quantitative data on its antimicrobial spectrum and cytotoxicity is limited[3].

Benzalkonium chloride is a well-established QAC with a long history of use in various pharmaceutical and consumer products[4]. It exhibits broad-spectrum activity against bacteria, fungi, and some viruses[5].

Cetylpyridinium chloride is another common QAC, frequently found in oral hygiene products for its antiplaque and antigingivitis properties. It possesses a broad antimicrobial spectrum, with notable efficacy against oral pathogens[6].

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize available MIC data for Benzalkonium chloride and Cetylpyridinium chloride against common pathogens.

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65381 - 4[7]
Staphylococcus aureus (MRSA)Clinical Isolates1.5 - 3 (fold higher than MSSA)[6]
Escherichia coliATCC 2592216 - 32[8]
Pseudomonas aeruginosaATCC 1544264 - 128[9]
Candida albicansATCC 102318 - 32[10]
Table 2: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride against Various Microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolates2 - 4 (fold higher than MSSA)[6]
Escherichia coliClinical Isolates16 - 64[8]
Pseudomonas aeruginosaClinical Isolates32 - 128[9]
Candida albicansATCC 900284 - 16[10]
This compound: Efficacy Data

Currently, there is a significant lack of publicly available, peer-reviewed data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of specific microorganisms. While it is marketed as an effective antiseptic, particularly against Gram-positive bacteria, quantitative comparisons with other QACs are not feasible without this crucial data[3]. Researchers are encouraged to perform direct comparative studies to elucidate its relative efficacy.

Cytotoxicity Profile

The cytotoxicity of antimicrobial agents is a critical factor in their development and application, especially for products intended for human use. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 3: Cytotoxicity (IC50) of Benzalkonium Chloride and Cetylpyridinium Chloride on Human Cell Lines
CompoundCell LineIC50 (µg/mL)Reference
Benzalkonium ChlorideHuman Corneal Epithelial Cells~5-10[11]
Cetylpyridinium ChlorideA549 (Human Lung Carcinoma)5.79[12]
This compound: Cytotoxicity Data

Similar to the antimicrobial efficacy data, there is a scarcity of published studies on the cytotoxicity of this compound on human cell lines, with no readily available IC50 values. This data gap prevents a direct comparison of its safety profile with other QACs.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for QACs involves the disruption of microbial cell membranes. The positively charged head of the QAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria[13]. This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death[9].

While the direct target is the cell membrane, the downstream effects can impact various cellular signaling pathways. The disruption of the membrane potential can interfere with energy production and transport processes. Leakage of ions and metabolites can disrupt cellular homeostasis and enzymatic reactions. However, specific signaling pathways uniquely affected by this compound have not been extensively studied.

G cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects QAC Positively Charged Headgroup Membrane Negatively Charged Surface Lipid Bilayer QAC->Membrane:head Electrostatic Interaction AlkylChain Hydrophobic Alkyl Chain AlkylChain->Membrane:lipids Hydrophobic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: General mechanism of action of Quaternary Ammonium Compounds on bacterial cell membranes.

Experimental Protocols

Accurate and reproducible determination of antimicrobial efficacy is crucial for comparative studies. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • Test compound (this compound or other QACs)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.

Materials:

  • Test compound

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Petri dishes

  • Standardized bacterial inoculum (approximately 1 x 10^4 CFU per spot)

  • Multipoint inoculator (optional)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial two-fold dilutions of the test compound.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of QAC in broth (96-well plate) C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe wells for visible turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 2: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

This guide highlights the current state of knowledge regarding the efficacy of this compound in comparison to other common QACs like Benzalkonium chloride and Cetylpyridinium chloride. While Benzalkonium chloride and Cetylpyridinium chloride have been extensively studied, with a considerable amount of data available on their antimicrobial activity and cytotoxicity, there is a notable lack of publicly accessible, quantitative data for this compound.

This data gap makes a direct and objective comparison of its performance challenging. To fully assess the relative efficacy and safety profile of this compound, further research is imperative. Standardized in vitro studies determining its MIC against a broad panel of clinically relevant microorganisms and its cytotoxicity against various human cell lines are crucial next steps. Such data will enable a more definitive placement of this compound within the arsenal (B13267) of quaternary ammonium antiseptics and disinfectants.

References

Validating the results of Carbethopendecinium bromide antimicrobial susceptibility testing.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound (QAC) antiseptic, with other commonly used antimicrobial agents. Due to a notable scarcity of publicly available quantitative antimicrobial susceptibility data specifically for this compound, this document outlines standardized methodologies for its evaluation and presents comparative data for structurally related and commonly used antiseptics to provide a framework for its assessment.

Mechanism of Action

This compound, as a quaternary ammonium compound, exerts its antimicrobial activity primarily through the disruption of microbial cell membranes.[1][2] The cationic headgroup of the molecule interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. This is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[1][2]

Comparative Antimicrobial Efficacy

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Various Antiseptics Against Common Pathogens (µg/mL)

MicroorganismChlorhexidineBenzalkonium ChloridePovidone-Iodine
Staphylococcus aureus1 - 41 - 161,560 - 25,000
Pseudomonas aeruginosa8 - 12832 - 2561,560 - 50,000
Escherichia coli2 - 1616 - 1281,560 - 25,000
Candida albicans4 - 328 - 64780 - 12,500

Note: These values are compiled from various sources and should be used for comparative purposes only. Actual MICs can vary depending on the strain, testing methodology, and specific formulation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To validate the antimicrobial efficacy of this compound, standardized testing protocols are crucial. The following are detailed methodologies for determining MIC, MBC, and susceptibility via disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and other comparative antiseptics

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms

  • Microbial cultures adjusted to 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of this compound and other test compounds in the appropriate broth within the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a continuation of the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, subculture 10-100 µL from each well that showed no visible growth onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Microbial cultures adjusted to 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the tested agent.

Mechanisms of Microbial Resistance to Quaternary Ammonium Compounds

Bacteria can develop resistance to QACs through several mechanisms. Understanding these can aid in the development of more effective antimicrobial strategies.

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target site at a sufficient concentration. Genes such as qacA/B, qacC/smr, and those encoding for multidrug resistance (MDR) pumps like NorA in Staphylococcus aureus are associated with reduced susceptibility to QACs.[3][4][5]

  • Biofilm Formation: Bacteria embedded within a biofilm matrix are often less susceptible to antimicrobial agents.[6][7][8] The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, limiting the diffusion of the antiseptic.[9]

  • Alterations in Cell Wall or Membrane: Changes in the composition of the bacterial cell wall or cytoplasmic membrane can reduce the binding or uptake of QACs.

Visualizing Experimental Workflows and Resistance Pathways

To further clarify the processes involved in antimicrobial susceptibility testing and resistance, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_mic Broth Microdilution (MIC) cluster_mbc MBC Determination cluster_disk Disk Diffusion mic_prep Prepare Serial Dilutions of Antiseptic mic_inoc Inoculate with Standardized Culture mic_prep->mic_inoc mic_inc Incubate (16-20h, 35°C) mic_inoc->mic_inc mic_read Read MIC (No Visible Growth) mic_inc->mic_read mbc_subculture Subculture from Clear MIC Wells mic_read->mbc_subculture Proceed with clear wells mbc_inc Incubate Agar Plates (18-24h, 35°C) mbc_subculture->mbc_inc mbc_read Determine MBC (≥99.9% Killing) mbc_inc->mbc_read disk_inoc Inoculate MHA Plate (Lawn Culture) disk_apply Apply Antiseptic- Impregnated Disk disk_inoc->disk_apply disk_inc Incubate (16-20h, 35°C) disk_apply->disk_inc disk_measure Measure Zone of Inhibition (mm) disk_inc->disk_measure

Antimicrobial Susceptibility Testing Workflow

QAC_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms QAC Carbethopendecinium bromide (QAC) Bacterium Bacterial Cell QAC->Bacterium Antimicrobial Action (Membrane Disruption) Efflux Efflux Pumps (e.g., qac genes) Actively remove QAC Bacterium->Efflux Biofilm Biofilm Formation (EPS Matrix) Limits QAC penetration Bacterium->Biofilm Membrane Cell Membrane Alteration Reduces QAC binding Bacterium->Membrane

Mechanisms of Resistance to QACs

Conclusion

While direct comparative data for this compound is limited, its structural classification as a quaternary ammonium compound suggests a broad-spectrum antimicrobial activity. The validation of its efficacy requires rigorous adherence to standardized antimicrobial susceptibility testing protocols as outlined in this guide. By determining its MIC and MBC against a panel of relevant microorganisms and comparing these to established antiseptics, a clear understanding of its antimicrobial profile can be achieved. Furthermore, an awareness of potential resistance mechanisms is crucial for the strategic development and application of this and other QAC-based antiseptics in research and clinical settings.

References

How does the activity of Carbethopendecinium bromide compare to traditional antiseptics?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiseptic activity of Carbethopendecinium bromide against traditional antiseptics such as povidone-iodine, chlorhexidine, and benzalkonium chloride. The information is compiled from publicly available scientific literature to assist researchers in evaluating their relative performance.

Executive Summary

This compound is a quaternary ammonium (B1175870) compound (QAC) utilized as a disinfectant and antiseptic, notably in products like Septonex.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, a characteristic shared with other QACs like benzalkonium chloride.[1] While comprehensive, direct comparative studies with quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound against a wide range of pathogens are limited in the available literature, this guide collates existing data for traditional antiseptics to provide a comparative framework.

Mechanism of Action

This compound, as a cationic surfactant, interacts with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell lysis.[1]

General Signaling Pathway for Quaternary Ammonium Compound (QAC) Activity

QAC Mechanism of Action QAC This compound (Cationic QAC) Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic tail penetration Leakage Leakage of Intracellular Components Disruption->Leakage Lysis Cell Lysis & Bacterial Death Leakage->Lysis

Mechanism of Quaternary Ammonium Compounds

Comparative Antimicrobial Activity

The following tables summarize the available quantitative data for traditional antiseptics against common pathogens. Specific MIC and MBC values for this compound were not available in the reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundPovidone-IodineChlorhexidineBenzalkonium Chloride
Staphylococcus aureusData not available5000[3]0.06 - 4[2]7.8 - 15.7[4]
Pseudomonas aeruginosaData not availableData not available1.95 - 31.3[2]Data not available

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundPovidone-IodineChlorhexidineBenzalkonium Chloride
Staphylococcus aureusData not availableData not available0.25[2]Data not available
Pseudomonas aeruginosaData not availableData not available1.95 - 62.5[2]Data not available

Comparative Cytotoxicity

The cytotoxic effects of antiseptics on host cells are a critical consideration. The following table presents available IC50 (half-maximal inhibitory concentration) data for traditional antiseptics on various human cell lines. Specific cytotoxicity data for this compound was not found in the reviewed literature.

Table 3: In Vitro Cytotoxicity (IC50)

AntisepticCell LineExposure TimeIC50
This compoundData not availableData not availableData not available
Povidone-IodineCHO-K130 min0.6 - 2% (solution)[5]
ChlorhexidineHuman Osteoblastic Cells (U2OS)Not Specified~0.005%[6]
Benzalkonium ChlorideHuman Lung Epithelial (H358)30 min7.1 µg/mL[1]
Benzalkonium ChlorideHuman Lung Epithelial (H358)24 h1.5 µg/mL[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of antiseptic performance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

MIC Assay Workflow start Start prep_antiseptic Prepare serial dilutions of antiseptic start->prep_antiseptic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_antiseptic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for turbidity (growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC Determination

Protocol Steps:

  • Preparation of Antiseptic Dilutions: A series of twofold dilutions of the antiseptic agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the antiseptic dilution is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antiseptic) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol Steps:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: A small volume from the wells showing no visible growth in the MIC assay is plated onto an agar (B569324) medium that does not contain the antiseptic.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Workflow start Start seed_cells Seed human cells in a 96-well plate start->seed_cells add_antiseptic Expose cells to various concentrations of antiseptic seed_cells->add_antiseptic incubate Incubate for a defined period (e.g., 24h) add_antiseptic->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay

Protocol Steps:

  • Cell Seeding: Human cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the antiseptic for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, the concentration of the antiseptic that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound, a quaternary ammonium compound, functions as an antiseptic by disrupting microbial cell membranes. While it is an active ingredient in some commercially available antiseptic products, there is a notable lack of publicly available, direct comparative studies that quantify its antimicrobial and cytotoxic activity against traditional antiseptics like povidone-iodine and chlorhexidine. The data presented for these established agents can serve as a benchmark for future research and evaluation of this compound. Further investigation is required to generate the necessary quantitative data to fully assess its comparative efficacy and safety profile for clinical and research applications.

References

A Comparative Review of the Cytotoxicity Profiles of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of several widely used quaternary ammonium (B1175870) compounds (QACs). QACs are cationic surfactants utilized extensively as antimicrobials, preservatives, and disinfectants in pharmaceutical, personal care, and industrial products.[1][2] Their primary antimicrobial action involves the disruption of cell membranes.[3] However, this same mechanism raises concerns about their potential cytotoxicity to mammalian cells, a critical factor in safety and product development.[1][4] This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and illustrates the key signaling pathways involved in QAC-induced cell death.

Comparative Cytotoxicity Data

The cytotoxic potential of QACs is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration required to inhibit 50% of cell viability or a specific cellular process. The following tables compile data from various studies, showcasing the cytotoxicity of different QACs across a range of cell lines.

Table 1: Cytotoxicity of Benzalkonium Chloride (BAC) in Various Cell Lines

Cell Line Assay Exposure Time IC50 / Effective Concentration Citation(s)
Human Lung Epithelial (H358) MTT 30 min 7.1 µg/mL [1]
Human Lung Epithelial (A549) Not Specified 24 hours ~5-20 µg/mL (dose-dependent) [5][6]
Human Conjunctival Cells Neutral Red 15 min 0.005% - 0.01% [7]
Zebrafish Liver (ZFL) Cells MTT Not Specified Low µg/mL range [7]

| Human Liver (Huh7) Cells | MTT | Not Specified | Low µg/mL range |[7] |

Note: The cytotoxicity of BAC homologues is dependent on their alkyl chain length, with longer chains (e.g., C16-BAC) exhibiting higher toxicity than shorter chains (e.g., C12- or C14-BAC).[8]

Table 2: Cytotoxicity of Cetylpyridinium (B1207926) Chloride (CPC) and Cetyltrimethylammonium Bromide (CTAB)

Compound Cell Line Assay Exposure Time IC50 / Effective Concentration Citation(s)
Cetylpyridinium Chloride (CPC) Human Retinal Pigment Epithelial (RPE-1) Not Specified Not Specified Low, single-digit µM [9]
Human Keratinocytes (HaCaT) Not Specified Not Specified Low, single-digit µM [9]
Cetyltrimethylammonium Bromide (CTAB) Human Red Blood Cells Hemolysis Assay 1 hour LC50: 10.3 µM [7]

| | Human Colon Adenocarcinoma (Caco-2) | Not Specified | 24 hours | IC50: 15 µM |[7] |

Table 3: Cytotoxicity of Other Quaternary Ammonium Compounds

Compound Cell Line Cell Type IC50 / ED50 (µM) Citation(s)
Benzethonium (B1203444) Chloride FaDu Hypopharyngeal Squamous Carcinoma 3.8 [5]
C666-1 Nasopharyngeal Carcinoma 5.3 [5]
Didecyl Dimethyl Ammonium Chloride (DDAC) L929 Mouse Fibroblasts 1.8 µg/mL [3]

| bis-QACs (e.g., 4DTBP-6,8) | Artificial Human Skin Model | Not Applicable | LD50: 67 µM |[10] |

Note: Some bis-QACs have been shown to have a wider range between effective antimicrobial activity and lower cytotoxic effect on human cells compared to benzalkonium chloride.[10]

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of QACs are primarily initiated by the interaction of the positively charged quaternary nitrogen with negatively charged components of the cell membrane, leading to a loss of membrane integrity and cell death.[3] This interaction can trigger several downstream signaling cascades, often culminating in apoptosis (programmed cell death) or necrosis.[8][11]

Key events in QAC-induced cytotoxicity include:

  • Mitochondrial Dysfunction: QACs, such as benzethonium chloride and dequalinium (B1207927) chloride, can target and accumulate in mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm).[5]

  • Apoptosis Induction: The disruption of mitochondrial function can lead to the release of pro-apoptotic factors into the cytoplasm.[5] This initiates a cascade of events involving the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[8] Activated caspase-3 can cleave essential cellular proteins, like PARP, leading to the characteristic morphological changes of apoptosis.[8]

  • Necrosis: At higher concentrations or following overwhelming cellular injury, QACs can induce necrosis, a form of cell death characterized by cell swelling and rupture of the plasma membrane.[12][13] This process is often associated with the release of intracellular contents, which can provoke an inflammatory response.[11]

G QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane Interacts with Mito Mitochondrial Dysfunction Membrane->Mito Induces Necrosis Necrosis (at high concentrations) Membrane->Necrosis Induces MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Leads to ProApoptotic Release of Pro-apoptotic Factors (e.g., Cytochrome c) MMP->ProApoptotic Caspase Caspase Activation (e.g., Caspase-3/7) ProApoptotic->Caspase Activates PARP Cleavage of Cellular Substrates (e.g., PARP) Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A generalized signaling pathway for QAC-induced cytotoxicity.

Experimental Protocols

The assessment of QAC cytotoxicity relies on established in vitro assays that measure cell viability, metabolic activity, or membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3]

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to attach overnight.[1]

  • Compound Exposure: Remove the culture medium and treat the cells with various concentrations of the QAC test compound. Include untreated cells as a negative control.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will convert MTT into formazan crystals.[3]

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value from the resulting dose-response curve.[1]

G cluster_workflow MTT Assay Workflow start Start node1 1. Seed cells in 96-well plate and allow adherence start->node1 end End node2 2. Treat cells with various concentrations of QAC node1->node2 node3 3. Incubate for a specified period (e.g., 24h) node2->node3 node4 4. Add MTT solution to each well and incubate (2-4h) node3->node4 node5 5. Add solubilizing agent to dissolve formazan crystals node4->node5 node6 6. Measure absorbance (e.g., at 570 nm) node5->node6 node7 7. Calculate % viability and determine IC50 value node6->node7 node7->end

Caption: A typical workflow for assessing cell viability using the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3] It is an indicator of compromised cell membrane integrity.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and an untreated negative control.[3]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the positive and negative controls.

References

Performance Evaluation of Carbethopendecinium Bromide in Diverse Formulation Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound (QAC) utilized as an antiseptic and disinfectant.[1][2] Due to a scarcity of publicly available performance data specifically for this compound in varied formulations, this document will leverage data from the well-researched QAC, Benzalkonium chloride (BAC), as a comparative surrogate to illustrate the critical impact of the formulation base on antimicrobial efficacy and stability. This approach allows for a robust discussion of the principles guiding formulation development for this class of compounds.

Mechanism of Action: Disruption of Microbial Cell Membranes

This compound, like other quaternary ammonium compounds, exerts its antimicrobial effect through the disruption of microbial cell membranes. The cationic head of the molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane. The lipophilic tail then penetrates the hydrophobic lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged) cluster_2 Bacterial Cytoplasm Carbethopendecinium_Bromide Carbethopendecinium Bromide Cell_Membrane Outer Leaflet Inner Leaflet Carbethopendecinium_Bromide->Cell_Membrane:f0 Electrostatic Attraction Cell_Membrane:f0->Cell_Membrane:f1 Cell_Death Cell Death Intracellular_Components Intracellular Components (ions, metabolites) Intracellular_Components->Carbethopendecinium_Bromide Leakage Intracellular_Components->Cell_Death Loss of Essential Components

Caption: Mechanism of action of this compound on a bacterial cell.

Data Presentation: Comparative Performance in Different Formulation Bases

The choice of formulation base—be it an aqueous solution, a viscous gel, or a complex cream—can significantly influence the antimicrobial efficacy and stability of the active ingredient. The following tables provide illustrative data based on the performance of Benzalkonium chloride to highlight these effects.

Table 1: Illustrative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of a Quaternary Ammonium Compound (Benzalkonium Chloride) in Different Formulation Bases

Formulation BaseGram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa) MIC (µg/mL)Fungi (e.g., Candida albicans) MIC (µg/mL)
Aqueous Solution2 - 816 - 644 - 16
Hydrogel4 - 1632 - 1288 - 32
Oil-in-Water Cream8 - 3264 - 25616 - 64

Note: These are representative values for Benzalkonium chloride and may not reflect the exact performance of this compound. Actual MIC values should be determined experimentally for each specific formulation.

Table 2: Illustrative Physicochemical Stability of a 0.02% Quaternary Ammonium Compound Formulation Over Time

Formulation BaseParameterInitial1 Month (40°C)3 Months (40°C)6 Months (25°C)
Ophthalmic Solution AppearanceClear, colorlessClear, colorlessClear, colorlessClear, colorless
pH6.86.76.56.8
Assay (%)100.299.598.199.8
Hydrogel AppearanceClear, viscous gelClear, viscous gelSlight yellowingClear, viscous gel
Viscosity (cP)1500145013801480
Assay (%)99.898.997.299.1
Cream AppearanceWhite, smooth creamWhite, smooth creamNo phase separationWhite, smooth cream
Globule Size (µm)2.52.62.82.5
Assay (%)101.5100.198.5100.9

Note: This table presents hypothetical stability data for illustrative purposes. A comprehensive stability study is required for any new formulation.

Experimental Protocols

Accurate evaluation of a formulation's performance requires standardized and rigorous experimental protocols.

Antimicrobial Effectiveness Test (AET)

This test, often referred to as Preservative Efficacy Testing, evaluates the ability of a formulation to inhibit the growth of microorganisms that may be introduced during manufacturing or use. The methodology is adapted from the United States Pharmacopeia (USP) <51>.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Sampling & Analysis Prep_Culture Prepare standardized microbial cultures (S. aureus, P. aeruginosa, C. albicans, etc.) Inoculate Inoculate product with a known concentration of each microorganism Prep_Culture->Inoculate Prep_Product Dispense product into sterile containers Prep_Product->Inoculate Incubate Incubate at specified temperature (e.g., 20-25°C) Inoculate->Incubate Sample Sample at specified time points (0, 7, 14, 28 days) Incubate->Sample Plate Plate samples onto growth media with a neutralizer Sample->Plate Count Incubate plates and count colony-forming units (CFU) Plate->Count Calculate Calculate log reduction in microbial count Count->Calculate

Caption: Experimental workflow for an Antimicrobial Effectiveness Test (AET).

Methodology:

  • Preparation of Inoculum: Standardized cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: A defined volume of the formulation is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: The inoculated product containers are incubated at a specified temperature (e.g., 20-25°C) for 28 days.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), a sample is withdrawn from the inoculated product. The sample is serially diluted in a validated neutralizing broth to inactivate the this compound and then plated on a suitable agar (B569324) medium.

  • Enumeration and Interpretation: The plates are incubated, and the number of colonies is counted. The log reduction in the microbial population from the initial inoculum is calculated at each time point. The formulation passes the test if the log reductions meet the criteria specified in the relevant pharmacopeia for the product category.

Stability Study

A stability study is essential to determine the shelf-life of a product and to ensure its quality, safety, and efficacy throughout its intended use.

G cluster_0 Setup cluster_1 Storage cluster_2 Testing at Time Points (e.g., 0, 1, 3, 6, 12 months) cluster_3 Data Analysis Prep_Batches Prepare multiple batches of the final formulation Package Package in the proposed container-closure system Prep_Batches->Package Storage_Conditions Long-Term (e.g., 25°C/60% RH) Accelerated (e.g., 40°C/75% RH) Package->Storage_Conditions Physical_Tests Physical Tests: Appearance, pH, Viscosity, Particle Size Storage_Conditions->Physical_Tests Chemical_Tests Chemical Tests: Assay of Active Ingredient, Degradation Products Storage_Conditions->Chemical_Tests Microbial_Tests Microbial Tests: Sterility (if applicable), Preservative Efficacy Storage_Conditions->Microbial_Tests Analyze_Data Analyze data to determine trends and establish shelf-life Physical_Tests->Analyze_Data Chemical_Tests->Analyze_Data Microbial_Tests->Analyze_Data

Caption: Workflow for a comprehensive stability study of a pharmaceutical formulation.

Methodology:

  • Batch Preparation and Packaging: At least three batches of the final formulation are prepared and packaged in the container-closure system intended for marketing.

  • Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) stability conditions.

  • Testing Intervals: Samples are pulled and tested at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Parameters Tested:

    • Physical: Appearance (color, clarity, phase separation), pH, viscosity, and particle/globule size distribution (for emulsions and suspensions).

    • Chemical: Assay of this compound and quantification of any degradation products using a stability-indicating analytical method (e.g., HPLC).

    • Microbiological: Antimicrobial effectiveness testing (at the beginning and end of the study) and sterility testing (for sterile products).

  • Data Evaluation: The data are evaluated to determine the rate of change of the various parameters. The shelf-life is established based on the time it takes for a parameter to reach the edge of its acceptance criteria.

References

Safety Operating Guide

Proper Disposal of Carbethopendecinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound commonly used as an antiseptic and disinfectant. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Hazard Summary

The following table summarizes the key hazard information for this compound:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain. [1] The following steps outline the process for preparing the waste for professional disposal.

Experimental Protocol: Neutralization of Quaternary Ammonium Compound Solutions

For dilute aqueous solutions of this compound, a neutralization step can be performed to reduce its reactivity before it is collected for professional disposal. This procedure should be performed with caution and the appropriate PPE.

Materials:

  • Dilute solution of this compound

  • Weak acid (e.g., 5% citric acid solution) or weak base (e.g., sodium bicarbonate solution)

  • pH indicator strips

  • Appropriate hazardous waste container

Methodology:

  • Dilution: If you have a concentrated solution, slowly dilute it with a large volume of water in a suitable container. This helps to manage the reaction.

  • pH Measurement: Use a pH indicator strip to determine the initial pH of the diluted solution. Quaternary ammonium compound solutions are typically alkaline.

  • Neutralization: While stirring gently, slowly add a weak acid, such as a 5% citric acid solution.[3] Periodically check the pH. Continue adding the acid until the pH of the solution is between 6 and 8.[3] If the starting solution is acidic, neutralize it with a weak base like sodium bicarbonate.

  • Collection: Once neutralized, the solution must be collected in a designated hazardous waste container.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name (this compound, neutralized solution), concentration, and appropriate hazard symbols.[3]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by a licensed professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Carbethopendecinium Bromide Waste is_solid Is the waste solid or a concentrated liquid? start->is_solid is_dilute Is the waste a dilute aqueous solution? is_solid->is_dilute No package_solid Package in a labeled, sealed hazardous waste container. is_solid->package_solid Yes is_dilute->package_solid No (Treat as concentrated) neutralize Neutralize solution to pH 6-8 with a weak acid. is_dilute->neutralize Yes store Store in a designated satellite accumulation area. package_solid->store package_liquid Collect neutralized solution in a labeled, sealed hazardous waste container. neutralize->package_liquid package_liquid->store professional_disposal Arrange for pickup by a licensed professional waste disposal service. store->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institutions.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Carbethopendecinium bromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and the proper disposal of chemical waste.

This compound is a quaternary ammonium (B1175870) compound utilized as an antiseptic and disinfectant.[1][2] While effective in its applications, it presents several hazards that necessitate careful handling to prevent exposure.[1][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a critical barrier against exposure to this compound. The following PPE is required when handling this chemical, particularly in its solid or powder form.

PPE CategorySpecificationRationale
Eye and Face Protection Face shield and tight-sealing safety glasses tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5]To protect against chemical splashes and severe eye irritation.[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and proper glove removal technique must be followed to avoid skin contact.[5]To prevent skin irritation and dermal absorption.[4][5]
Body Protection A lab coat or protective suit that covers the entire body.[6][7]To shield the body from contact with the chemical.
Respiratory Protection For operations with a higher risk of dust generation, a NIOSH-approved respirator should be used.[5] Ensure adequate ventilation, preferably within a chemical fume hood.[5]To prevent inhalation of dust particles that may cause respiratory irritation.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C21H44BrNO2[8]
Molecular Weight 422.5 g/mol [8]
Appearance White to yellowish crystalline powder[1][2]
Solubility Soluble in water, ethanol, and chloroform[1][2]

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[4]

GHS ClassificationHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[4][8]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[4]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[4]

Experimental Protocol: Safe Handling and Disposal Workflow

The following protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

    • Minimize dust generation and accumulation when handling the solid form.[3][5]

  • Handling :

    • Wear the full complement of PPE as specified in the table above.

    • Avoid contact with eyes, skin, and clothing.[3][5]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

  • Spill Management :

    • In case of a spill, evacuate personnel from the area.

    • Wear full PPE, including respiratory protection.

    • Carefully sweep or vacuum up the spilled material without creating dust.[5]

    • Collect the material into a suitable, closed, and labeled container for disposal.[5]

  • Disposal Plan :

    • Dispose of this compound waste and contaminated materials through a licensed professional waste disposal service.[4][5]

    • Do not let the product enter drains.[5]

    • Contaminated packaging should be disposed of as unused product.[5]

    • Contaminated disposable materials (e.g., gloves, paper towels) should be collected in a designated hazardous waste container.[5]

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Don PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 handling1 Weigh/Measure Chemical prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Clean Work Area handling2->cleanup1 cleanup2 Decontaminate Equipment cleanup1->cleanup2 disposal1 Segregate Waste cleanup2->disposal1 disposal2 Label Hazardous Waste Container disposal1->disposal2 disposal3 Arrange for Professional Disposal disposal2->disposal3 spill Spill Occurs spill_resp1 Evacuate Area spill->spill_resp1 spill_resp2 Don Full PPE spill_resp1->spill_resp2 spill_resp3 Contain & Clean Spill spill_resp2->spill_resp3 spill_resp4 Dispose of Spill Waste spill_resp3->spill_resp4 spill_resp4->disposal3

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。